Almorexant
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a dual orexin receptor antagonist for treatment of insomnia
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-64-5, 913358-93-7 | |
| Record name | Almorexant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almorexant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almorexant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Almorexant hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMOREXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Almorexant: A Technical Guide to the Discovery and Development of a First-in-Class Dual Orexin Receptor Antagonist
Affiliation: Google Research
Abstract
Almorexant (ACT-078573) was a pioneering, orally active dual orexin receptor antagonist (DORA) developed for the treatment of insomnia. As the first compound in its class to reach late-stage clinical trials, its development provided crucial validation for the orexin system as a therapeutic target for sleep disorders.[1] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and pharmacokinetic profile of this compound. It details the scientific rationale for targeting the orexin system, summarizes key experimental data, and outlines the ultimate reasons for the discontinuation of its development. This document is intended for researchers, scientists, and professionals in the field of drug development and sleep medicine.
Introduction: Targeting the Orexin System
The discovery of the orexin neuropeptide system in the late 1990s revolutionized the understanding of sleep-wake regulation. The orexins (Orexin-A and Orexin-B) are produced by a small group of neurons in the lateral hypothalamus and project widely throughout the brain, promoting wakefulness by activating key arousal centers.[2][3] This central role in maintaining arousal led to the hypothesis that antagonizing the orexin system could be a novel and more physiological approach to treating insomnia, distinct from the broad neuronal inhibition caused by traditional GABA-A receptor modulators.[4][5] this compound was developed by Actelion Pharmaceuticals as a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors, designed to reversibly block the wake-promoting signals of the orexin peptides.[6][7]
Preclinical Development
In Vitro Characterization
This compound demonstrated high affinity and potent antagonism at both human orexin receptors in vitro. It acts as a competitive antagonist, inhibiting the intracellular calcium mobilization induced by orexin peptides.[6][8] The compound was noted to have a particularly slow dissociation rate from the OX2 receptor, which may contribute to its prolonged duration of action.[8][9]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Kd) | OX1 | 1.3 nM | Human | [1][6] |
| OX2 | 0.17 nM | Human | [1][6] | |
| Functional Antagonism (IC50) | OX1 | 6.6 nM | Human | [10] |
| OX2 | 3.4 nM | Human | [10] | |
| Ca2+ Mobilization IC50 | OX1 | 13 nM | Human | [10] |
| OX2 | 8 nM | Human | [10] |
In Vivo Preclinical Studies
Preclinical studies in animal models, including rats, dogs, and mice, confirmed the sleep-promoting effects of this compound. When administered during the active phase, it dose-dependently decreased wakefulness and locomotor activity while increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][4][10] Notably, unlike GABAergic hypnotics, this compound did not appear to suppress REM sleep.[4] These studies provided strong evidence that dual orexin receptor antagonism was a viable mechanism for inducing a more naturalistic sleep state.
Table 2: Key Preclinical In Vivo Findings
| Species | Dosing | Key Effects | Reference |
| Rat | 300 mg/kg p.o. | Decreased alertness; Increased NREM and REM sleep | [10] |
| Dog | 100 mg/kg p.o. | Caused somnolence; Increased surrogate markers of REM sleep | [10] |
| Mouse | 25-300 mg/kg p.o. | Dose-dependently reduced wakefulness; Increased NREM and REM sleep | [11] |
Clinical Development
This compound progressed through a comprehensive clinical trial program before its eventual discontinuation.
Pharmacokinetics and Metabolism
In humans, this compound is rapidly absorbed after oral administration, with extensive metabolism.[11] Its pharmacokinetic profile was investigated in both healthy volunteers and specific populations.
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Time to Max. Concentration (Tmax) | 0.8 hours | 200 mg oral dose | [11] |
| Apparent Terminal Half-life (t1/2) | 13 - 19 hours | Not specified | [8] |
| ~17.8 hours | 200 mg oral dose | [11] | |
| Metabolism | Extensive | 47 metabolites identified | [11] |
| Primary Route of Elimination | Feces (~78%) | 200 mg oral dose | [11] |
Clinical Efficacy
Phase II and III clinical trials demonstrated this compound's efficacy in treating primary insomnia. A key proof-of-concept study showed significant, dose-dependent improvements in objective sleep parameters measured by polysomnography (PSG).[9][12] The Phase III RESTORA 1 trial confirmed these findings, meeting its primary endpoint.[7][12][13]
Table 4: Efficacy Results from Key Clinical Trials
| Trial / Dose | Primary Endpoint | Result vs. Placebo | p-value | Reference |
| Phase II (Proof-of-Concept) | ||||
| 400 mg | Sleep Efficiency (SE) | +14.4% | < 0.001 | [9] |
| 200 mg | Sleep Efficiency (SE) | Significant Improvement | < 0.001 | [12] |
| 400 mg | Wake After Sleep Onset (WASO) | -54.0 minutes | < 0.001 | [9][12] |
| 400 mg | Latency to Persistent Sleep (LPS) | -18.0 minutes | = 0.02 | [9] |
| Phase III (RESTORA 1) | ||||
| 200 mg | Objective WASO (Day 2) | -26.8 minutes | < 0.0001 | [13] |
| 200 mg | Objective WASO (Day 16) | -19.5 minutes | < 0.0001 | [13] |
| 200 mg | Total Sleep Time (TST) | Significant Increase | < 0.0001 | [13] |
Discontinuation of Development
In January 2011, Actelion and their development partner GlaxoSmithKline announced the discontinuation of this compound's clinical development.[7][14] The decision was based on a review of the overall clinical profile, including the emergence of an undesirable side-effect profile and concerns over its tolerability.[14] Reports specifically pointed to observations of transient increases in liver enzymes, raising concerns about hepatic safety.[8]
Key Methodologies and Visualizations
Experimental Protocols
-
Receptor Binding Assays: Antagonist affinity for OX1 and OX2 receptors was determined using radioligand binding assays. For the OX2 receptor, this involved using [3H]-EMPA as the radioligand in cell membranes from HEK-293 cells transiently expressing the human OX2 receptor. Inhibition assays were performed by incubating the membranes with the radioligand and varying concentrations of this compound. Bound radioligand was separated by filtration and quantified using a microbeta counter to determine IC50 values, which were then converted to Ki values.[15]
-
Intracellular Calcium (Ca2+) Mobilization Assay: The functional antagonism of this compound was measured by its ability to inhibit the increase in intracellular Ca2+ induced by orexin-A.[10] This is a common assay for Gq-coupled GPCRs like the orexin receptors. The protocol typically involves loading cells expressing the target receptor (e.g., Chinese Hamster Ovary cells) with a Ca2+-sensitive fluorescent dye (like Fluo-4). The fluorescence intensity is monitored in real-time using a plate reader (e.g., a FLIPR system). After adding this compound at various concentrations, the cells are challenged with orexin-A, and the inhibition of the subsequent fluorescence increase is measured to determine the IC50.[10][16]
-
In Vivo Sleep Studies (Rodents): The sleep-promoting effects of this compound were assessed in rats and mice. Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for the recording of brain activity and muscle tone. Following a recovery period, animals were orally administered this compound or a vehicle control. EEG/EMG signals were then continuously recorded, typically for several hours, and the data was scored into distinct vigilance states (wakefulness, NREM sleep, REM sleep) to quantify the drug's effect on sleep architecture.[17][18]
-
Clinical Polysomnography (PSG): In human trials for insomnia, polysomnography was the primary objective measure of efficacy.[13][14] This procedure involves participants sleeping overnight in a specialized clinic while multiple physiological parameters are continuously monitored. Standard PSG recordings for insomnia trials include EEG (to stage sleep), electrooculography (EOG, to detect eye movements, especially for REM sleep), and chin EMG (to measure muscle atonia during REM sleep). From these recordings, key endpoints such as Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and Total Sleep Time (TST) are derived.[14]
Visualizations
Caption: Orexin signaling pathway and mechanism of this compound action.
Caption: Simplified workflow of this compound's development history.
Conclusion
This compound was a landmark compound in sleep medicine. Its development successfully translated the basic science of the orexin system into a promising therapeutic strategy, demonstrating that antagonizing orexin receptors could effectively promote sleep in patients with chronic insomnia. Although its development was ultimately halted due to safety and tolerability concerns, the clinical success of this compound paved the way for a new class of insomnia treatments. The lessons learned from its comprehensive preclinical and clinical evaluation have been invaluable for the subsequent development of other DORAs, such as Suvorexant, Lemborexant, and Daridorexant, which have since gained regulatory approval and entered clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ACT 078573) in Adult Subjects With Chronic Primary Insomnia | MedPath [trial.medpath.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pa2online.org [pa2online.org]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Almorexant: A Technical Guide to its Structure, Properties, and Orexin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Almorexant, also known by its development code ACT-078573, is a potent and competitive dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. Developed initially by Actelion and later in collaboration with GlaxoSmithKline, it was a pioneering compound in the clinical investigation of orexin antagonism for the treatment of insomnia. The orexin system is a key regulator of wakefulness and arousal, and its blockade presents a targeted therapeutic approach to sleep disorders. Although its development was halted due to safety concerns, (S)-Almorexant remains a critical reference compound for research into the orexin system and the development of next-generation dual orexin receptor antagonists (DORAs). This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Properties
(S)-Almorexant is a benzylisoquinoline derivative with a complex stereochemistry that is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | (2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide[1][2][3] |
| SMILES | CNC(=O)--INVALID-LINK--N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC[1][3] |
| Molecular Formula | C29H31F3N2O3[1][3] |
| Molar Mass | 512.573 g·mol−1[1][2] |
| CAS Number | 871224-64-5[1][3] |
Physicochemical Properties:
| Property | Value |
| Boiling Point | 620.4±55.0 °C at 760 mmHg[4] |
| Density | 1.2±0.1 g/cm3 [4] |
| Flash Point | 329.0±31.5 °C[4] |
| Form | Crystalline solid (for hydrochloride salt)[5] |
| Solubility (HCl salt) | Soluble in Ethanol (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers.[5] |
| Storage | -20°C[5] |
Mechanism of Action: Dual Orexin Receptor Antagonism
(S)-Almorexant functions by competitively inhibiting the binding of the endogenous neuropeptides, orexin-A and orexin-B, to both the OX1 and OX2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexins, lead to the mobilization of intracellular calcium (Ca2+) and the stimulation of downstream signaling cascades that promote wakefulness.[1][6] By blocking these receptors, (S)-Almorexant effectively dampens the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.
The antagonism of both OX1 and OX2 receptors is a key feature of Almorexant. While both receptors are involved in sleep/wake regulation, they have distinct expression patterns and roles. Blockade of the OX2 receptor is considered sufficient for sleep induction.[7][8]
Quantitative Biological Activity
The potency of (S)-Almorexant has been quantified through various in vitro assays, demonstrating its high affinity for both orexin receptors.
Table 1: Receptor Binding Affinity (Kd values)
| Receptor | Kd (nM) | Description |
| Orexin 1 (OX1) | 1.3 | Dissociation constant, indicating high binding affinity.[9][10] |
| Orexin 2 (OX2) | 0.17 | Dissociation constant, showing sub-nanomolar affinity, slightly higher than for OX1.[9][10] |
Table 2: Functional Antagonist Potency (IC50 values)
| Receptor | IC50 (nM) | Cell Line | Assay Description |
| Orexin 1 (OX1) | 6.6 | CHO | Inhibition of orexin-A binding.[6][10] |
| Orexin 2 (OX2) | 3.4 | CHO | Inhibition of orexin-A binding.[6][10] |
| Orexin 1 (OX1) - human | 13 | CHO | Inhibition of orexin-A induced intracellular Ca2+ increase.[6] |
| Orexin 2 (OX2) - human | 8 | CHO | Inhibition of orexin-A induced intracellular Ca2+ increase.[6] |
| Orexin 1 (OX1) - rat | 16 | CHO | Inhibition of orexin-A induced intracellular Ca2+ increase.[6] |
| Orexin 2 (OX2) - rat | 15 | CHO | Inhibition of orexin-A induced intracellular Ca2+ increase.[6] |
CHO: Chinese Hamster Ovary cells
Experimental Protocols
The characterization of (S)-Almorexant involves standard pharmacological assays to determine its binding affinity and functional antagonism.
Radioligand Binding Assay
This experiment quantifies the affinity of (S)-Almorexant for the OX1 and OX2 receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human OX1 or OX2 receptors are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled orexin receptor antagonist (e.g., [3H]-almorexant) is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of unlabeled (S)-Almorexant are added to the reaction to compete with the radioligand for receptor binding sites.
-
Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki or Kd value is then determined using the Cheng-Prusoff equation.
Intracellular Calcium (Ca2+) Mobilization Assay
This functional assay measures the ability of (S)-Almorexant to block the downstream signaling of orexin receptors, specifically the release of intracellular calcium.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors are seeded into 96-well or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM), which increases in fluorescence intensity upon binding to free Ca2+.
-
Compound Addition: The cells are pre-incubated with varying concentrations of (S)-Almorexant or a vehicle control.
-
Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors.
-
Fluorescence Reading: A fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader) is used to measure the change in fluorescence in real-time, immediately following agonist addition.
-
Data Analysis: The increase in fluorescence corresponds to the level of intracellular Ca2+ mobilization. The inhibitory effect of (S)-Almorexant is quantified by comparing the response in its presence to the control, allowing for the calculation of an IC50 value.
Conclusion
(S)-Almorexant is a foundational molecule in the field of sleep medicine and neuroscience. Its well-characterized structure, potent dual antagonism of orexin receptors, and defined mechanism of action have paved the way for a new class of insomnia therapies. The data and experimental protocols outlined in this guide highlight the key properties that established this compound as a powerful research tool and a clinical candidate, offering valuable insights for professionals engaged in the ongoing development of novel therapeutics targeting the orexin system.
References
- 1. EMPA (drug) [medbox.iiab.me]
- 2. Mapping the binding pocket of dual antagonist this compound to human orexin 1 and orexin 2 receptors: comparison with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. cegee.org [cegee.org]
The Role of Almorexant in Sleep-Wake Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of almorexant, a first-in-class dual orexin receptor antagonist (DORA), and its role in the regulation of the sleep-wake cycle. This compound competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby reducing wakefulness and promoting sleep.[1][2][3] This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows. Although the clinical development of this compound was discontinued due to its side-effect profile, its study has been pivotal in validating the orexin system as a therapeutic target for insomnia.[1][4]
Introduction: The Orexin System and Sleep-Wake Regulation
The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness.[5] Orexin-producing neurons are exclusively located in the lateral hypothalamus and project widely throughout the brain, including to key arousal centers such as the tuberomammillary nucleus (TMN), locus coeruleus (LC), and dorsal raphe (DR).[6][7] By activating these centers, orexins promote and sustain wakefulness.[8][9] A deficiency in the orexin system is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[5][8]
This compound was developed as a therapeutic agent for insomnia by targeting this system to induce sleep. Unlike traditional hypnotic agents that generally act on the GABAergic system to produce broad central nervous system depression, this compound offers a more targeted approach by specifically inhibiting the wake-promoting orexin pathway.[10]
Mechanism of Action of this compound
This compound is a competitive antagonist at both OX1 and OX2 receptors.[2] It has a high affinity for both receptor subtypes, effectively blocking the downstream signaling cascades initiated by orexin peptides.[2][11]
Receptor Binding and Selectivity
This compound exhibits high binding affinity for both human orexin receptors. In vitro studies have demonstrated that [3H]this compound binds to a single saturable site on both hOX1 and hOX2 receptors.[11] The binding kinetics of this compound are notably different between the two receptors. It displays fast association and dissociation rates at hOX1, indicative of a competitive antagonist.[11] In contrast, while it has a fast association rate at hOX2, its dissociation rate is remarkably slow, leading to a noncompetitive-like antagonism in functional assays.[11][12] Under equilibrium conditions, this slow dissociation from OX2R results in this compound behaving as an OX2R-selective antagonist in vitro.[13][14][15]
Signaling Pathway
The binding of orexin-A or orexin-B to their receptors typically leads to the activation of Gq-protein signaling pathways, resulting in an increase in intracellular calcium levels and subsequent neuronal excitation.[5] this compound blocks this signaling cascade, preventing the excitatory effects of orexins on downstream neurons in arousal centers.[2] This inhibition of wake-promoting pathways is the fundamental mechanism through which this compound facilitates the transition to and maintenance of sleep.
Quantitative Data Summary
Receptor Binding Affinity
The binding affinities of this compound for human orexin receptors have been determined through radioligand binding assays.
| Compound | Receptor | Kd (nM) | pKI | Reference(s) |
| This compound | hOX1R | 1.3 | - | [2][11] |
| This compound | hOX2R | 0.17 | 8.0 ± 0.1 | [2][11][12] |
| Suvorexant | hOX2R | - | 8.9 ± 0.2 | [12] |
| EMPA | hOX2R | - | 8.9 ± 0.3 | [12] |
| TCS-OX2-29 | hOX2R | - | 7.5 ± 0.4 | [12] |
Table 1: this compound Receptor Binding Affinity
Pharmacokinetics in Humans
Pharmacokinetic parameters of this compound have been characterized in healthy subjects.
| Parameter | Value | Condition | Reference(s) |
| Time to Maximum Concentration (Tmax) | 1.5 hours (median) | Single dose, elderly subjects | [16] |
| 0.8 hours | Single dose, healthy subjects (new formulation) | [17] | |
| Distribution Half-life (t1/2α) | 1.6 hours | Single dose, elderly subjects | [16] |
| Terminal Half-life (t1/2β) | 32 hours | Single dose, elderly subjects | [16] |
| Bioavailability | Low to moderate | Preclinical | [18] |
| 11.2% (absolute) | - | [19] |
Table 2: Pharmacokinetic Properties of this compound in Humans
Efficacy in Clinical Trials (Primary Insomnia)
The efficacy of this compound in treating primary insomnia has been evaluated in several clinical trials, with key outcomes measured by polysomnography (PSG).
| Dose | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Sleep Efficiency (SE) vs. Placebo (%) | Reference(s) |
| Adults | |||||
| 400 mg | -54.0 | +69.7 | -18.0 | +14.4 | [20][21][22] |
| 200 mg | Significant decrease | Dose-dependent increase | - | Significant increase | [20][23] |
| 100 mg | Significant decrease | Dose-dependent increase | - | Significant increase | [20][23] |
| Elderly | |||||
| 200 mg | -46.5 | +55.1 | -10.2 | - | [24][25] |
| 100 mg | -31.4 | Increase | - | - | [24][25] |
| 50 mg | -19.2 | Increase | - | - | [24][25] |
| 25 mg | -10.4 | +14.3 | - | - | [24][25] |
Table 3: this compound Efficacy in Patients with Primary Insomnia
Effects on Sleep Architecture
This compound has been shown to alter sleep architecture, notably by increasing the proportion of REM sleep.
| Species | Dose | Effect on NREM Sleep | Effect on REM Sleep | Reference(s) |
| Human | 100-400 mg | Increased time spent in S2, S3, and S4 | Increased time spent in REM sleep; Dose-dependent decrease in latency to REM sleep | [20] |
| Rat | - | Increased NREM sleep | Increased REM sleep | [26] |
| Mouse | 25-300 mg/kg | Dose-dependent increase in NREM sleep | Dose-dependent increase in REM sleep; Proportion of total sleep time spent in REM increased | [14][27] |
Table 4: Effects of this compound on Sleep Stages
Experimental Protocols
Polysomnography (PSG) in Human Clinical Trials
Objective: To objectively measure the effects of this compound on sleep parameters in patients with primary insomnia.
Methodology:
-
Patient Selection: Patients diagnosed with primary insomnia according to DSM-IV criteria, with PSG-confirmed abnormalities (e.g., WASO > 30 min, TST < 6.5 h, LPS > 20 min).
-
Study Design: Randomized, double-blind, placebo-controlled, crossover, or parallel-group designs were used.[20][22][24] A Latin square crossover design was employed in studies with elderly patients to assess multiple doses.[24][25]
-
Procedure:
-
Patients undergo an adaptation night in the sleep laboratory to acclimate to the environment.
-
On treatment nights, patients receive a single oral dose of this compound or placebo before bedtime.
-
Continuous PSG recordings are obtained for 8 hours. Recordings include electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin.
-
Sleep stages are scored in 30-second epochs according to standard Rechtschaffen and Kales criteria.
-
-
Primary and Secondary Endpoints:
In Vivo Sleep Studies in Rodents
Objective: To assess the sleep-promoting effects of this compound in animal models.
Methodology:
-
Animal Model: C57BL/6J mice or Sprague-Dawley rats are commonly used.[27][28]
-
Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recordings to monitor sleep-wake states.
-
Procedure:
-
Animals are allowed to recover from surgery and are habituated to the recording chambers.
-
This compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at the beginning of the dark (active) phase.[27][28]
-
EEG/EMG data are continuously recorded for a defined period (e.g., 6-24 hours).
-
-
Data Analysis:
-
Vigilance states (wakefulness, NREM sleep, REM sleep) are scored automatically or manually in short epochs (e.g., 10 seconds).
-
The total time spent in each state, bout duration, and number of state transitions are calculated and compared between treatment groups.
-
Receptor Binding Assays
Objective: To determine the affinity of this compound for orexin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing either human OX1R or OX2R.[11]
-
Radioligand Binding:
-
Competition binding assays are performed using a radiolabeled ligand, such as [3H]this compound.[11]
-
Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
The amount of bound radioactivity is measured to determine the concentration of this compound that inhibits 50% of the specific binding (IC50).
-
-
Data Analysis:
-
IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation. The dissociation constant (Kd) of the radioligand is determined in separate saturation binding experiments.[11]
-
Logical Relationships and Effects
This compound's primary effect is the antagonism of orexin receptors, which leads to a cascade of downstream effects culminating in the promotion of sleep.
Conclusion
This compound was a pioneering compound that validated the therapeutic potential of targeting the orexin system for the treatment of insomnia. As a dual orexin receptor antagonist, it effectively promotes sleep by inhibiting the wake-promoting signals of orexin-A and orexin-B.[1][3] Extensive preclinical and clinical studies have demonstrated its efficacy in improving key sleep parameters, including sleep efficiency, wake after sleep onset, and total sleep time.[20][23][24] While its development was halted, the scientific knowledge gained from the study of this compound has been instrumental in the subsequent development of other DORAs that are now approved for clinical use. The data and methodologies presented in this guide underscore the crucial role of the orexin system in sleep-wake regulation and provide a foundational understanding for researchers and professionals in the field of sleep medicine and drug development.
References
- 1. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sleepfoundation.org [sleepfoundation.org]
- 9. Orexins and Their Role in Sleep Disorders - Healthier Sleep Magazine [healthiersleepmag.com]
- 10. psychiatrist.com [psychiatrist.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cegee.org [cegee.org]
- 14. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resource.aminer.org [resource.aminer.org]
- 16. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jcsm.aasm.org [jcsm.aasm.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Orexin Receptor Antagonism, a New Sleep-Enabling Paradigm: A Proof-of-Concept Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cris.technion.ac.il [cris.technion.ac.il]
- 23. fiercebiotech.com [fiercebiotech.com]
- 24. Dual Orexin Receptor Antagonist, this compound, in Elderly Patients With Primary Insomnia: A Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Antagonism of rat orexin receptors by this compound attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Frontiers | The hypocretin/orexin antagonist this compound promotes sleep without impairment of performance in rats [frontiersin.org]
Preclinical Efficacy and Safety of Almorexant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy and safety profile of Almorexant (ACT-078573), a first-in-class dual orexin receptor antagonist. The development of this compound was discontinued in 2011 due to safety concerns, specifically observations of elevated liver enzymes in clinical trials. This document consolidates available preclinical data to serve as a reference for researchers in the field of sleep and orexin system modulation.
Core Efficacy: Orexin Receptor Antagonism and Promotion of Sleep
This compound is a potent and competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexins are neuropeptides that play a crucial role in promoting and maintaining wakefulness. By blocking the activity of orexins, this compound was hypothesized to facilitate the transition to and maintenance of sleep.
Pharmacodynamics
Preclinical studies have demonstrated this compound's high affinity for both orexin receptors. The binding affinities (Kd and IC50 values) from various in vitro and in vivo studies are summarized below.
| Parameter | OX1 Receptor | OX2 Receptor | Species | Reference |
| Kd | 1.3 nM | 0.17 nM | Human | |
| IC50 | 6.6 nM | 3.4 nM | Human | |
| IC50 (vs. Orexin-A) | 13 nM | 8 nM | Human | |
| IC50 (vs. Orexin-A) | 16 nM | 15 nM | Rat |
In Vivo Efficacy: Sleep Promotion in Animal Models
The sleep-promoting effects of this compound have been demonstrated in multiple preclinical species, including rats, mice, and dogs. Administration of this compound during the active phase of the circadian cycle consistently led to a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, with a corresponding decrease in wakefulness.
| Species | Dose Range | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness | Reference |
| Rat | 30 - 300 mg/kg, p.o. | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | |
| Mouse | 25 - 300 mg/kg, p.o. | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | |
| Dog | 100 mg/kg, p.o. | Increased somnolence and surrogate markers of REM sleep | Increased somnolence and surrogate markers of REM sleep | Decreased alertness |
Preclinical Safety Profile
While clinical development was halted due to safety concerns in humans, preclinical studies in animals reported no significant toxicological or safety issues. However, detailed quantitative data from these preclinical safety studies, such as No Observed Adverse Effect Levels (NOAELs), are not extensively available in the public domain.
Safety Pharmacology
Standard safety pharmacology studies are designed to assess the potential adverse effects of a drug candidate on major physiological systems.
Cardiovascular System: Preclinical assessments typically involve monitoring heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, unrestrained animals. While specific data for this compound is not publicly available, no major cardiovascular concerns were reported in the general summaries of its preclinical profile.
Respiratory System: Respiratory safety is evaluated by measuring parameters such as respiratory rate and tidal volume. No significant respiratory effects were highlighted as a concern in the available preclinical literature for this compound.
Central Nervous System (CNS): CNS safety is assessed through functional observational batteries (like the Irwin test) and motor coordination tests (such as the rotarod). Preclinical studies indicated that this compound did not impair motor coordination.
Toxicology
Toxicology studies are conducted to evaluate the potential for adverse effects after acute and repeated dosing.
Acute Toxicity: These studies determine the effects of a single high dose of a substance. Specific LD50 values for this compound are not publicly reported.
Genotoxicity: Standard in vitro and in vivo assays are used to assess the potential of a compound to cause genetic damage. There are no public reports of positive findings for this compound in standard genotoxicity batteries.
Carcinogenicity: Long-term studies in animals are conducted to assess the carcinogenic potential of a drug candidate. Given the stage at which this compound's development was terminated, it is unlikely that full carcinogenicity studies were completed.
Reproductive and Developmental Toxicity: These studies evaluate the potential effects on fertility, fetal development, and postnatal development. Specific findings from these studies on this compound are not publicly available.
Experimental Protocols
In Vivo Sleep Studies (Rodents)
Animals: Studies were typically conducted in male Wistar rats or C57BL/6 mice.
Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
Data Acquisition: Continuous EEG and EMG recordings were performed, typically for 24 hours, to capture both the active (dark) and inactive (light) phases of the circadian cycle.
Data Analysis: The recorded signals were scored into distinct stages: wakefulness, NREM sleep, and REM sleep. The primary endpoints were the total time spent in each stage, sleep efficiency (total sleep time / total recording time), and sleep latency (time to onset of sleep).
Visualizations
Orexin Signaling Pathway
The following diagram illustrates the simplified signaling pathway of orexin receptors and the mechanism of action of this compound. Orexin A and Orexin B bind to OX1 and OX2 receptors, which are G-protein coupled receptors, leading to the activation of downstream signaling cascades that promote wakefulness. This compound acts as a competitive antagonist at these receptors, thereby inhibiting these wake-promoting signals.
Caption: Orexin signaling pathway and this compound's mechanism of action.
Preclinical to Clinical Translation Workflow
The following diagram outlines the typical workflow from preclinical studies to early clinical development, a path that this compound followed before its discontinuation.
Caption: Typical drug development workflow for a compound like this compound.
Almorexant's potential therapeutic applications beyond insomnia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Almorexant, a dual orexin receptor antagonist (DORA), was initially developed for the treatment of insomnia. However, a growing body of preclinical and clinical research suggests its therapeutic potential extends to a range of neuropsychiatric disorders, including addiction, anxiety, and mood disorders. This technical guide provides a comprehensive overview of the core scientific findings underpinning these potential applications. It details the experimental protocols used to evaluate this compound's efficacy in various animal models, presents quantitative data in structured tables for comparative analysis, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of orexin receptor modulation.
Introduction: The Orexin System and its Therapeutic Modulation
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness and arousal.[1][2] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain, influencing various physiological and behavioral processes.[3][4] this compound, by antagonizing both OX1R and OX2R, effectively dampens the wake-promoting signals of the orexin system, leading to its initial investigation as a hypnotic.[5] However, the broad neuroanatomical distribution of orexin receptors suggests a wider modulatory role in brain function, a hypothesis that is increasingly supported by scientific evidence. This guide explores the preclinical data supporting the repurposing of this compound for indications beyond insomnia.
This compound in the Treatment of Substance Use Disorders
The orexin system is heavily implicated in the neurobiology of addiction, particularly in reward processing, motivation, and relapse.[6] Preclinical studies have demonstrated that this compound can attenuate the reinforcing effects of various drugs of abuse.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound's effects in animal models of addiction.
Table 1: Effects of this compound on Conditioned Place Preference (CPP)
| Drug of Abuse | Animal Model | This compound Dose (mg/kg, p.o.) | Effect on CPP Expression | Citation |
| Cocaine (15 mg/kg) | Rat | 100 | Attenuated | [7] |
| d,l-Amphetamine (2 mg/kg) | Rat | 100 | Attenuated | [7] |
| Morphine (10 mg/kg) | Rat | 100 | No effect | [7] |
| This compound alone | Rat | 100, 300 | No conditioned reward | [7][8] |
Table 2: Effects of this compound on Drug Self-Administration
| Drug of Abuse | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Self-Administration | Citation |
| Ethanol (20%) | Rat | 15, 30 | Decreased active lever pressing | [9] |
| Nicotine | Rat | Not specified | Reduced self-administration (at doses that also reduced food responding) | [10] |
Detailed Experimental Protocols
The CPP paradigm is utilized to assess the rewarding or aversive properties of a drug.[11]
-
Apparatus: A three-compartment chamber is typically used, with two larger outer compartments distinguished by different visual and tactile cues (e.g., wall patterns, floor textures) and a smaller central compartment.[11]
-
Procedure:
-
Pre-conditioning Phase (Baseline): On day 1, animals are allowed to freely explore all three compartments for a set period (e.g., 15-20 minutes) to determine any initial preference for one of the outer compartments.[12]
-
Conditioning Phase: This phase typically lasts for several days (e.g., 8 days). On alternating days, animals receive an injection of the drug of abuse (e.g., cocaine) and are confined to one of the outer compartments for a specific duration (e.g., 30 minutes). On the intervening days, they receive a vehicle injection and are confined to the opposite compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.[7][8]
-
Test Phase (Post-conditioning): On the final day, animals are placed in the central compartment in a drug-free state and allowed to freely access both outer compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to baseline is indicative of a conditioned place preference, suggesting the drug has rewarding properties.[13]
-
-
This compound Administration: To test the effect of this compound on the expression of CPP, it is administered prior to the test phase.[7]
This paradigm assesses the reinforcing efficacy of a drug by measuring the motivation of an animal to perform a specific action (e.g., lever press) to receive a drug infusion.[9]
-
Apparatus: Standard operant conditioning chambers are used, equipped with two levers (one "active" and one "inactive") and a system for intravenous drug delivery.[9]
-
Procedure:
-
Acquisition Phase: Animals are trained to press the active lever to receive an infusion of the drug of abuse (e.g., ethanol). Presses on the inactive lever are recorded but have no programmed consequences. Training continues until a stable pattern of responding is established.[9]
-
Maintenance Phase: Once responding is stable, the effect of this compound can be tested.
-
-
This compound Administration: this compound is typically administered systemically (e.g., intraperitoneally) before the start of the self-administration session. The number of active and inactive lever presses, as well as the total amount of drug consumed, are measured.[9]
Signaling Pathways and Visualizations
The rewarding effects of drugs of abuse are primarily mediated by the mesolimbic dopamine system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[3] Orexin neurons from the lateral hypothalamus project to the VTA, where they excite dopamine neurons, thereby modulating reward signaling.[2] this compound, by blocking orexin receptors in the VTA, can attenuate this dopamine release and reduce the reinforcing properties of addictive substances.[9]
Figure 1: Orexin's role in the mesolimbic reward pathway and this compound's mechanism. (Within 100 characters)
This compound in the Management of Anxiety Disorders
The orexin system is also implicated in the regulation of stress and anxiety. Orexin neurons are activated by stressful stimuli and project to brain regions involved in the fear response, such as the amygdala and locus coeruleus.[1][14]
Quantitative Data Summary
Table 3: Effects of this compound in Animal Models of Anxiety
| Anxiety Model | Animal Model | This compound Dose (mg/kg, p.o.) | Key Finding | Citation |
| Fear-Potentiated Startle (FPS) | Rat | 30, 100, 300 | Dose-dependently decreased fear-potentiated startle | [15] |
| Elevated Plus Maze (EPM) | Rat | 30, 100, 300 | No anxiolytic-like effect | [15] |
Detailed Experimental Protocols
The FPS paradigm is a translational model of conditioned fear that measures the increase in a startle reflex in the presence of a fear-conditioned stimulus.[16][17]
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the animal to a loud acoustic stimulus. The chamber also contains a light source to serve as the conditioned stimulus (CS).[18]
-
Procedure:
-
Conditioning Phase: Animals are placed in the startle chamber and presented with a series of light (CS) and foot-shock (unconditioned stimulus, US) pairings. The light and shock co-terminate.[15]
-
Test Phase: On a subsequent day, animals are returned to the chamber and exposed to a series of acoustic startle stimuli presented alone (no-CS trials) or in the presence of the light (CS trials). The amplitude of the startle response is measured. Fear potentiation is calculated as the percentage increase in the startle amplitude during CS trials compared to no-CS trials.[15][19]
-
-
This compound Administration: this compound is administered orally before the test session to evaluate its effect on the expression of conditioned fear.[15]
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[20][21]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[22][23]
-
Procedure:
-
Animals are placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).[24]
-
Behavior is recorded and analyzed for parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.[20]
-
-
This compound Administration: this compound is administered prior to placing the animal on the maze.[15]
Signaling Pathways and Visualizations
The anxiogenic effects of the orexin system are thought to be mediated, in part, by its projections to the locus coeruleus (LC), the primary source of noradrenaline in the brain. Orexin excites LC neurons, leading to increased noradrenergic tone in brain regions like the amygdala, which is central to fear processing.[1][14] By blocking orexin receptors, this compound can dampen this stress-induced hyperarousal.
Figure 2: Orexin's role in the stress and fear circuitry and this compound's mechanism. (Within 100 characters)
This compound and Mood Disorders: A Complex Relationship
The role of the orexin system in depression is less clear-cut than in addiction and anxiety, with studies reporting both hyperactivity and hypoactivity of the system in animal models of depression.[25][26] This suggests a more complex and potentially state-dependent involvement of orexin in mood regulation.
Preclinical Findings
Some preclinical studies have shown that dual orexin receptor antagonists like this compound can produce antidepressant-like effects in rodent models of depression, such as the unpredictable chronic mild stress (UCMS) model.[27] In one study, chronic this compound treatment reversed UCMS-induced behavioral alterations and hypothalamic-pituitary-adrenal (HPA) axis dysregulation.[27] However, there is also concern that long-term suppression of the orexin system could potentially lead to depressive-like symptoms.[28]
Orexin Signaling and its Potential Dysregulation in Depression
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[29][30] OX2R can couple to both Gq and Gi/o proteins.[30] The downstream signaling cascades are complex and can influence neuronal excitability and synaptic plasticity.[29] The conflicting findings in depression research may stem from the differential roles of OX1R and OX2R in various neural circuits, or from neuroplastic changes in the orexin system itself in response to chronic stress.
Figure 3: Simplified overview of orexin receptor signaling pathways. (Within 100 characters)
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound's therapeutic potential extends beyond insomnia. Its ability to modulate key neural circuits involved in reward, stress, and mood makes it a compelling candidate for further investigation in the treatment of addiction and anxiety disorders. The role of orexin antagonism in depression remains an area of active research, with the need for further studies to elucidate the complex involvement of the orexin system in mood regulation. Future research should focus on well-designed clinical trials to validate these preclinical findings in human populations. Furthermore, the development of more selective orexin receptor antagonists may allow for a more targeted therapeutic approach, potentially maximizing efficacy while minimizing side effects. This in-depth guide provides a solid foundation for researchers and clinicians to build upon as we continue to explore the full therapeutic potential of modulating the orexin system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Orexin Receptor Antagonists in Inhibiting Drug Addiction: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual orexin receptor antagonist this compound, alone and in combination with morphine, cocaine and amphetamine, on conditioned place preference and locomotor sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple roles for orexin/hypocretin in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Conditioned place preference, CPP,a form of Pavlovian conditioning, can be conducted in the Zantiks AD. | Protocols | Zantiks [zantiks.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Orexin as a modulator of fear-related behavior: Hypothalamic control of noradrenaline circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The brain orexin system and this compound in fear-conditioned startle reactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological analysis of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fear-potentiated startle: a neural and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral and pharmacological validation of an integrated fear-potentiated startle and prepulse inhibition paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. ovid.com [ovid.com]
- 26. Role of Orexin in the Pathophysiology of Depression: Potential for Pharmacological Intervention - ProQuest [proquest.com]
- 27. Neurogenesis-Independent Antidepressant-Like Effects on Behavior and Stress Axis Response of a Dual Orexin Receptor Antagonist in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Orexin Receptor Antagonists as Adjunct Drugs for the Treatment of Depression: A Mini Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Almorexant in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Almorexant in cell culture experiments. This compound is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors. [1][2]
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its bioactivity and ensuring reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₁F₃N₂O₃ | [3] |
| Molar Mass | 512.573 g/mol | [3][4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMSO (≥ 46 mg/mL), Ethanol (~10 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers. | [2][5][6] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [6][7][8] |
Mechanism of Action
This compound acts as a competitive antagonist at both OX1 and OX2 receptors, reversibly blocking the signaling of the endogenous orexin peptides, orexin-A and orexin-B.[1][2] This antagonism has been shown to inhibit the increase in intracellular Ca²⁺ induced by orexin-A.[2][7] In certain cancer cell lines, such as the pancreatic ductal adenocarcinoma cell line AsPC-1, this compound has been observed to induce apoptosis by stimulating caspase-3 activity.[1][2][3]
The orexin receptors (OX1R and OX2R) are G protein-coupled receptors (GPCRs). Upon binding of orexin peptides, these receptors typically couple to Gq, Gi/o, and Gs proteins, leading to the activation of downstream signaling pathways. A primary pathway involves the activation of phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium levels. This compound, by blocking the initial binding of orexins, prevents the activation of these downstream signaling cascades.
Figure 1: this compound's mechanism of action on the orexin signaling pathway.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of this compound stock and working solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.13 mg of this compound (molar mass 512.57 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.[6]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution with sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.
-
It is recommended to prepare working solutions fresh for each experiment.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control with the same final DMSO concentration should be included in your experiments.[8]
-
Calcium Mobilization Assay in CHO Cells
This protocol describes how to measure the antagonistic effect of this compound on orexin-A-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing orexin receptors.
Materials:
-
CHO cells stably expressing either OX1 or OX2 receptors
-
Black, clear-bottom 384-well plates
-
Cell culture medium (e.g., DMEM/F12 with 10% FCS)
-
Fluo-4 AM calcium indicator dye
-
This compound working solutions
-
Orexin-A working solutions
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent
Protocol:
-
Cell Seeding:
-
Dye Loading:
-
The next day, discard the medium and load the cells with 50 µL of loading buffer containing Fluo-4 AM.[9]
-
Incubate for 60 minutes at 37°C.[9]
-
Wash the cells with 100 µL of working buffer to remove excess dye and then add 20 µL of working buffer to each well.[9]
-
Incubate for 10-15 minutes at room temperature.[9]
-
-
Compound Addition and Measurement:
-
Transfer the plate to the FLIPR instrument.
-
Record a baseline calcium signal for 10 seconds.
-
Inject 10 µL of the this compound working solution (at 3x the final desired concentration) and record the calcium signal for 1-2 minutes.[9]
-
Incubate the plate at room temperature for the desired pre-incubation time (e.g., 30, 60, 120, or 240 minutes).[9]
-
After the pre-incubation, inject 15 µL of orexin-A (at 3x the final desired concentration, typically an EC₈₀ concentration) and measure the calcium signal.[9]
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the inhibition of the orexin-A-induced calcium signal by this compound.
-
Calculate IC₅₀ values from the concentration-response curves.
-
Apoptosis Assay in AsPC-1 Cells
This protocol is for assessing the pro-apoptotic effect of this compound on the human pancreatic adenocarcinoma cell line, AsPC-1.
Materials:
-
AsPC-1 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound working solutions
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed AsPC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[10]
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).
-
Figure 2: General experimental workflow for this compound in cell culture.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies.
| Parameter | Cell Line | Receptor | Value | Assay Type | Source |
| Kd | - | OX1 | 1.3 nM | Radioligand Binding | [1][2] |
| Kd | - | OX2 | 0.17 nM | Radioligand Binding | [1][2] |
| IC₅₀ | CHO | Human OX1 | 13 nM | Calcium Mobilization | [7] |
| IC₅₀ | CHO | Human OX2 | 8 nM | Calcium Mobilization | [7] |
| IC₅₀ | CHO | Rat OX1 | 16 nM | Calcium Mobilization | [7] |
| IC₅₀ | CHO | Rat OX2 | 15 nM | Calcium Mobilization | [7] |
| Ki | CHO | Human OX2 | 4.7 nM | Radioligand Displacement | [7] |
| Effect on Cell Growth | AsPC-1 | - | Inhibition at 1 µM | Cell Growth Assay | [1][2] |
| Effect on Apoptosis | AsPC-1 | - | Stimulates Caspase-3 activity at 1 µM | Apoptosis Assay | [1][2][3] |
References
- 1. In vitro, in vivo and ex vivo demonstration of the antitumoral role of hypocretin-1/orexin-A and this compound in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | OX Receptor | TargetMol [targetmol.com]
- 9. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Almorexant in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Almorexant [(2R)-2-{(1S)-6, 7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide] is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method has been validated and is suitable for high-throughput bioanalysis.[2][3]
Experimental Protocols
This protocol is based on a validated method for the quantification of this compound in human plasma.[2][3]
1. Materials and Reagents
-
This compound reference standard
-
Labeled internal standard (IS) (e.g., stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized or Milli-Q
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation
Two distinct sample preparation methods are employed based on the expected concentration range of this compound.[2][3][4]
-
Protein Precipitation (for high concentration range: 50.0–1000 ng/mL):
-
Aliquot 150 µL of human plasma into a microcentrifuge tube.
-
Add 15 µL of the internal standard working solution.
-
Add a sufficient volume of acetonitrile to precipitate proteins (e.g., a 3:1 ratio of ACN to plasma).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,500 x g) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (for low concentration range: 0.400–100 ng/mL):
-
Aliquot 150 µL of human plasma into a microcentrifuge tube.
-
Add 15 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,500 x g) at 4°C to separate the aqueous and organic layers.
-
Transfer 800 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of a suitable solvent (e.g., acetonitrile or mobile phase).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm) or XBridge C18 (2.1 mm × 50 mm, 3.5 µm)[2][3][4] |
| Mobile Phase | A mixture of acetonitrile, methanol, and water containing 1% formic acid.[2][3][4] |
| Flow Rate | 400 µL/min[2][3][4] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
Detection and quantification are performed using multiple reaction monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 513 | [To be optimized based on instrument tuning] |
| Internal Standard | [To be determined based on the specific IS used] | [To be optimized based on instrument tuning] |
Data Presentation
The following tables summarize the quantitative performance of the validated LC-MS/MS method for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound (Low Range) | 0.400–100 | ≥0.995 |
| This compound (High Range) | 50.0–1000 | ≥0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Low QC (e.g., 1.2 ng/mL) | ≤15% | ≤10.5%[2][3] | 92.1% to 105.2%[2][3] |
| Medium QC (e.g., 50 ng/mL) | ≤15% | ≤10.5%[2][3] | 92.1% to 105.2%[2][3] | |
| High QC (e.g., 80 ng/mL) | ≤15% | ≤10.5%[2][3] | 92.1% to 105.2%[2][3] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Elucidation of the metabolic pathways and the resulting multiple metabolites of this compound, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist this compound and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of Almorexant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant (ACT-078573) is a potent, dual antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system is a key regulator of sleep-wake cycles, and its modulation presents a therapeutic target for insomnia. This compound competitively binds to both orexin receptors, inhibiting the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B.[1][2] This document provides detailed protocols for two common in vitro assays used to characterize the activity of this compound: a Radioligand Binding Assay to determine its binding affinity and a Calcium Mobilization Assay to measure its functional antagonism.
Orexin Receptor Signaling Pathway
Orexin receptors are G protein-coupled receptors (GPCRs). OX1R primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by orexin peptides, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. OX2R can couple to both Gq and Gi proteins, also leading to an increase in intracellular calcium.[3][4][5] this compound blocks these pathways by preventing the initial binding of orexins to their receptors.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound at the human orexin receptors as determined by various assays.
| Assay Type | Receptor | Species | Parameter | Value (nM) | Reference |
| Radioligand Binding | OX1R | Human | Kd | 1.3 | [2][6] |
| Radioligand Binding | OX2R | Human | Kd | 0.17 | [2][6] |
| Radioligand Binding | OX2R | Human | Ki | 4.7 | [1] |
| Functional (Calcium) | OX1R | Human | IC50 | 6.6 | [1] |
| Functional (Calcium) | OX2R | Human | IC50 | 3.4 | [1] |
| Functional (Calcium) | OX1R | Human | IC50 | 13 | [3] |
| Functional (Calcium) | OX2R | Human | IC50 | 8 | [1][3] |
| Functional (Calcium) | OX1R | Rat | IC50 | 16 | [3] |
| Functional (Calcium) | OX2R | Rat | IC50 | 15 | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for OX1 and OX2 receptors. The assay measures the ability of this compound to displace a radiolabeled ligand from the receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Almorexant in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant (ACT-078573) is a potent and selective dual orexin receptor antagonist (DORA) that has been instrumental in understanding the role of the orexin system in regulating sleep-wake cycles. It acts by competitively blocking orexin 1 (OX1) and orexin 2 (OX2) receptors, thereby inhibiting the wake-promoting effects of the neuropeptides orexin-A and orexin-B.[1][2] Electrophysiology, particularly the patch-clamp technique, is a powerful tool to investigate the direct effects of this compound on neuronal excitability and ion channel function at the cellular level. These application notes provide detailed protocols and quantitative data for the use of this compound in patch-clamp studies.
Mechanism of Action
Orexin-A and orexin-B are neuropeptides that bind to the G-protein coupled receptors OX1 and OX2. This binding initiates a signaling cascade that generally leads to neuronal depolarization and increased excitability. This compound competitively antagonizes orexin-A at the OX1 receptor and acts as a noncompetitive-like antagonist at the OX2 receptor.[1] It exhibits a notably slow dissociation rate from the OX2 receptor, leading to a long-lasting antagonism.[1]
Quantitative Data: this compound Receptor Binding and Functional Antagonism
The following tables summarize the binding affinities and functional inhibitory concentrations of this compound for human orexin receptors. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (Kd) of [3H]this compound to Human Orexin Receptors
| Receptor | Kd (nM) |
| hOX1 | 1.3 |
| hOX2 | 0.17 |
Data from Malherbe et al., 2009.[1]
Table 2: Functional Antagonism (IC50/Ki) of this compound
| Assay Type | Receptor | Orexin Peptide | IC50 (nM) | Ki (nM) |
| Intracellular Ca2+ Release | hOX1 | Orexin-A | 13 | - |
| Intracellular Ca2+ Release | hOX2 | Orexin-A | 8 | - |
| Intracellular Ca2+ Release | rOX1 | Orexin-A | 16 | - |
| Intracellular Ca2+ Release | rOX2 | Orexin-A | 15 | - |
| [125I]-Orexin A Displacement | hOX2 | Orexin-A | - | 4.7 |
Data compiled from Selleck Chemicals and Malherbe et al., 2009.[1][3]
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure this compound's Effect on Orexin-A-Induced Currents
This protocol is designed to assess the inhibitory effect of this compound on currents evoked by the application of orexin-A in cultured neurons or acute brain slices.
1. Cell Preparation:
-
Culture primary neurons (e.g., hypothalamic, cortical) or prepare acute brain slices (e.g., from the ventral tegmental area) from rodents as per standard laboratory procedures.[4]
-
Transfer the coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The osmolarity should be adjusted to 305-315 mOsm and the solution should be continuously bubbled with 95% O2 / 5% CO2.[4]
-
Intracellular Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH. The osmolarity should be between 280 and 290 mOsm.[4] Filter the solution at 0.2 μm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration (e.g., 1 µM) in aCSF on the day of the experiment.
-
Orexin-A Stock Solution: Prepare a 100 µM stock solution of orexin-A in sterile water and store at -20°C. Dilute to the final working concentration (e.g., 100 nM) in aCSF just before application.
3. Recording Procedure: a. Pull glass micropipettes to a resistance of 4-8 MΩ and fill with the intracellular solution. b. Obtain a gigaseal (>1 GΩ) on a target neuron and establish a whole-cell configuration. c. Clamp the neuron at a holding potential of -70 mV. d. Record a stable baseline current for 5-10 minutes. e. Perfuse the bath with aCSF containing orexin-A (e.g., 100 nM) and record the induced current. f. After the orexin-A response has stabilized or peaked, co-perfuse with orexin-A and this compound (e.g., 1 µM). g. Record the current until a new steady-state is reached to observe the antagonistic effect of this compound. h. Perform a washout with aCSF to observe the reversibility of the drug effects.
4. Data Analysis:
-
Measure the peak and steady-state amplitude of the orexin-A-induced current before and after the application of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
If testing multiple concentrations of this compound, construct a concentration-response curve and calculate the IC50 value.
Protocol 2: Current-Clamp Recording to Assess this compound's Effect on Neuronal Firing Rate
This protocol is adapted from studies on VTA dopaminergic neurons and is suitable for investigating how this compound reverses orexin-A-induced changes in neuronal excitability.[1]
1. Cell Preparation and Solutions:
-
Follow the same procedures as in Protocol 1.
2. Recording Procedure: a. Establish a whole-cell current-clamp configuration. b. Record the spontaneous firing rate of the neuron for a baseline period of 5-10 minutes. c. Perfuse the bath with orexin-A (e.g., 100 nM) and record the change in firing frequency. Orexin-A is expected to increase the firing rate.[1] d. Once a stable increase in firing is observed, co-apply this compound (e.g., 1 µM) with orexin-A. e. Continue recording to determine if this compound reverses the excitatory effect of orexin-A and returns the firing rate to baseline levels. f. Perform a washout with aCSF.
3. Data Analysis:
-
Measure the average firing frequency (in Hz) during the baseline, orexin-A application, and co-application of orexin-A and this compound.
-
In a study on rat VTA neurons, 1 µM this compound completely antagonized the potentiation of basal firing frequency induced by orexin-A.[1]
-
Plot the firing rate over time to visualize the effects of the compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a patch-clamp experiment investigating the effect of this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the orexin system's role in neuronal function. The provided protocols and data offer a foundation for researchers to design and execute patch-clamp experiments to further elucidate the cellular mechanisms underlying orexin receptor antagonism. Careful adherence to these guidelines will facilitate the acquisition of robust and reproducible electrophysiological data.
References
- 1. Biochemical and electrophysiological characterization of this compound, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Almorexant's Effects on Sleep in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of almorexant, a dual orexin receptor antagonist, in preclinical animal models to study its sleep-promoting effects. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on published research, with a focus on rodent models.
Introduction to this compound and the Orexin System
This compound (formerly ACT-078573) is a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness and arousal.[3][4] By blocking the action of orexins, this compound reduces wakefulness and promotes sleep.[5] Preclinical studies in rats, mice, and dogs have consistently demonstrated its efficacy in increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[5][6]
Animal Models
The most commonly used animal models for studying the sleep-promoting effects of this compound are rats and mice. Specific strains and genotypes can be selected to investigate particular aspects of this compound's mechanism of action.
-
Wild-Type Rodents: C57BL/6J mice and various rat strains are frequently used to establish the dose-dependent effects of this compound on sleep architecture.[7][8]
-
Orexin Receptor Knockout Mice: Mice lacking OX1R (OX1R-/-), OX2R (OX2R-/-), or both (OX1R-/-/OX2R-/-) are invaluable for dissecting the specific roles of each receptor in mediating the effects of this compound.[3][6] Studies have shown that the sleep-promoting effects of this compound are absent in OX2R-/- and double knockout mice, highlighting the critical role of the OX2R.[6][9]
-
Narcolepsy Models: Orexin/ataxin-3 transgenic (TG) mice, which exhibit progressive loss of orexin neurons, are used to model narcolepsy and study how this compound affects sleep and cataplexy in a state of low orexin tone.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on sleep parameters in various animal models as reported in the literature.
Table 1: Effects of this compound on Sleep in Wild-Type Mice (C57BL/6J)
| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| 25 | Significant Decrease | Significant Increase | Significant Increase | [7] |
| 100 | Significant Decrease | Significant Increase | Significant Increase | [7] |
| 300 | Significant Decrease | Significant Increase | Significant Increase | [7] |
Table 2: Effects of this compound (100 mg/kg, p.o.) in Orexin Receptor Knockout Mice
| Genotype | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| OX1R+/+ (Wild-Type) | Reduced | Increased | Increased | [7] |
| OX1R-/- | Reduced | Increased | Increased | [7] |
| OX2R+/+ (Wild-Type) | Reduced | Increased | Increased | [7] |
| OX2R-/- | No significant change | No significant change | No significant change | [7] |
| OX1R-/-/OX2R-/- | No significant change | No significant change | No significant change | [3] |
Table 3: Effects of this compound on Sleep in a Mouse Model of Narcolepsy (orexin/ataxin-3 TG)
| Dose (mg/kg) | Effect on NREM Sleep in WT | Effect on NREM Sleep in TG | Effect on REM Sleep in WT | Effect on Cataplexy in TG | Reference |
| 30 | Increased | Paradoxical increase in active wakefulness | - | - | [10] |
| 100 | Increased | Increased | Robustly elevated | Maximal promotion | [10] |
| 300 | Increased | Increased | Robustly elevated | - | [10] |
Experimental Protocols
Sleep Studies using Electroencephalography (EEG) and Electromyography (EMG)
This protocol describes the surgical implantation of electrodes and subsequent recording and analysis of sleep stages in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
EEG/EMG recording system
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal using isoflurane.
-
Mount the animal in a stereotaxic apparatus.
-
Implant two stainless steel screws into the skull over the frontal and parietal cortices for EEG recording.
-
Insert two Teflon-coated stainless steel wires into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Habituation and Baseline Recording:
-
Habituate the mice to individual recording cages and the tethered recording cables for 6-10 days.[7]
-
Maintain a 12:12 hour light:dark cycle.
-
Record baseline EEG/EMG data for at least 24 hours with vehicle administration to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Administer this compound or vehicle orally (p.o.) at the desired dose. Typically, administration occurs shortly before the onset of the dark (active) phase for nocturnal animals.[7]
-
Record EEG/EMG signals continuously for at least 12-24 hours post-administration.
-
-
Data Analysis:
-
Score the EEG/EMG recordings in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep.
-
Wakefulness is characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM sleep is characterized by high-amplitude, low-frequency EEG (delta waves) and low EMG activity.
-
REM sleep is characterized by low-amplitude, high-frequency EEG (theta waves) and muscle atonia (very low EMG activity).
-
Quantify the time spent in each sleep stage, sleep latency (time to first NREM sleep episode), and bout characteristics (number and duration).
-
Locomotor Activity Assessment
This protocol is used to evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle
-
Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Place each animal in an individual open field arena and allow for a 30-minute habituation period.
-
-
Drug Administration and Recording:
-
Administer this compound or vehicle (p.o. or i.p.).
-
Immediately return the animal to the arena and record locomotor activity for a predefined period (e.g., 2 hours).
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Analyze the data in time bins to observe the time course of the drug's effect.
-
Visualizations
Signaling Pathway
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects on sleep.
Logical Relationship in Knockout Models
Caption: Logical relationship of this compound's effects in different orexin receptor knockout mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cegee.org [cegee.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 10. This compound Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of Almorexant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Almorexant in biological matrices using High-Performance Liquid Chromatography (HPLC). This compound is a dual orexin receptor antagonist that was investigated for the treatment of insomnia.[1] Accurate and precise analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. This guide outlines a standard HPLC-UV method, sample preparation procedures, and presents key pharmacokinetic data. Additionally, it includes a visualization of the orexin signaling pathway to provide context for this compound's mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound (also known by its development code ACT-078573) is a competitive antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness and arousal.[2][3] By blocking the binding of orexins to their receptors, this compound suppresses the wake drive, thereby promoting sleep.[3] Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger downstream signaling cascades involving Gq or Gi proteins, leading to an increase in intracellular calcium levels and neuronal excitation.[1][2][4]
Orexin Signaling Pathway
The binding of orexin neuropeptides to OX1R and OX2R initiates a cascade of intracellular events. This process is primarily mediated through the activation of Gq and Gi subtypes of G-proteins.[2][5] Activation of these G-proteins leads to the stimulation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D (PLD).[2][4] A key consequence of this is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to increased cytosolic Ca2+ concentrations.[2][6] This elevation in intracellular calcium, along with the activation of other downstream effectors like extracellular signal-regulated kinases (ERK1/2) and the Akt signaling pathway, ultimately results in neuronal depolarization and the promotion of wakefulness.[2][6] this compound competitively antagonizes these receptors, thus inhibiting this signaling cascade.
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound in human plasma following oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) | Reference |
| 200 | 13% lower in Japanese subjects | ~1.0 | 15% lower in Japanese subjects | No significant difference | [7] |
| 200 | Not specified | 0.8 | Not specified | 17.8 | [8] |
| 200 (Tablet A) | 267 ± 110 | 0.8 (0.5-2.0) | 1030 ± 390 | 15.6 ± 4.5 | [9] |
| 200 (Tablet B) | 272 ± 103 | 0.8 (0.5-2.0) | 1020 ± 340 | 15.6 ± 4.4 | [9] |
| 200 (Old Formulation) | 258 ± 111 | 0.8 (0.5-2.0) | 940 ± 310 | 14.9 ± 3.8 | [9] |
| 200 (Tablet D) | 266 ± 121 | 0.8 (0.5-2.0) | 1020 ± 430 | 15.4 ± 4.7 | [9] |
Data are presented as mean ± standard deviation or as specified in the reference. Tmax is presented as median (range).
Table 2: Linearity and Sensitivity of a Validated LC-MS/MS Method for this compound and its Metabolites in Human Plasma.
| Analyte | Linear Range (ng/mL) | Inter-day Coefficient of Variation (%) | Inter-day Accuracy (%) |
| This compound | 0.400 - 100 | ≤ 10.5 | 92.1 - 105.2 |
| M5 | 0.400 - 100 | ≤ 10.5 | 92.1 - 105.2 |
| M6 | 0.400 - 100 | ≤ 10.5 | 92.1 - 105.2 |
| M3 | 1.00 - 100 | ≤ 10.5 | 92.1 - 105.2 |
| M8 | 1.00 - 100 | ≤ 10.5 | 92.1 - 105.2 |
| All Analytes | 50.0 - 1000 | ≤ 10.5 | 92.1 - 105.2 |
This data is from a validated LC-MS/MS method and can serve as a reference for expected performance.[10]
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound in plasma samples using HPLC with UV detection. This method is adapted from established protocols for similar orexin receptor antagonists.[11][12][13][14]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.1% Orthophosphoric acid in water). A typical starting ratio would be 65:35 (v/v) organic to aqueous.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 248 nm, to be optimized by scanning the UV spectrum of this compound.
-
Injection Volume: 20 µL.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting drugs from plasma samples.
-
Spiking: To a 500 µL aliquot of blank human plasma, add a known concentration of this compound standard solution and the internal standard solution.
-
Precipitation: Add 1.5 mL of a precipitating agent, such as acetonitrile or methanol, to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation (Optional but recommended for concentration): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Experimental Workflow for Sample Preparation and Analysis
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the HPLC analysis of this compound. The detailed experimental procedures, combined with the summarized quantitative data and the mechanistic overview of the orexin signaling pathway, serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Adherence to these guidelines and proper method validation will ensure the generation of reliable and accurate data for the quantification of this compound in various matrices.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and tolerability of this compound in Japanese and Caucasian healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of the metabolic pathways and the resulting multiple metabolites of this compound, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist this compound and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. ijpda.org [ijpda.org]
- 14. Development and validation of novel HPLC method for analytical evaluation of Lemborexant in tablet dosage form | GSC Advanced Research and Reviews [gsconlinepress.com]
Application Notes & Protocols: Assessing the Blood-Brain Barrier Penetration of Almorexant
Audience: Researchers, scientists, and drug development professionals.
Introduction: Almorexant is a dual orexin receptor antagonist that was investigated for the treatment of insomnia. A critical factor in the development of any centrally acting drug is its ability to penetrate the blood-brain barrier (BBB) to reach its pharmacological target. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Assessing the rate and extent of a drug's penetration across this barrier is fundamental for predicting its efficacy and potential side effects.
These application notes provide an overview of key techniques and detailed protocols for evaluating the BBB penetration of this compound. The methods described range from in vitro assays that assess passive permeability and active transport to in vivo techniques that quantify drug concentrations directly in the brain.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the BBB penetration and pharmacokinetics of this compound, primarily derived from studies in rats.
| Parameter | Value | Species | Administration | Source |
| Brain/Plasma Ratio | 0.12 | Wistar Rat | i.v. | [1][2] |
| Free Fraction (Plasma) | <8.7% | Rat | - | [2] |
| Absolute Oral Bioavailability | 11.2% | Human | p.o. | [3] |
| Time to Max. Concentration (tmax) | ~1.5 hours | Human | p.o. | [4] |
| Terminal Half-life (t1/2) | ~32 hours | Human | p.o. | [4] |
Experimental Techniques and Protocols
Several methods are essential for a thorough assessment of brain penetration.[5] These include evaluating passive permeability, the potential for active efflux by transporters like P-glycoprotein (P-gp), and direct measurement of brain and plasma concentrations at a steady state.[5][6]
In Vitro P-glycoprotein (P-gp) Efflux Assay
Principle: P-glycoprotein (P-gp/MDR1) is a key efflux transporter at the BBB that actively pumps a wide range of substrates out of the brain, limiting their CNS exposure.[7][8] In vitro cell-based assays, commonly using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), are used to determine if a compound is a P-gp substrate.[9] The assay measures the bidirectional transport of the compound across a confluent monolayer of these cells. A significantly higher transport rate in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction indicates active efflux. The ratio of these permeability coefficients (Papp B-A / Papp A-B) is known as the efflux ratio (ER).
Experimental Protocol (MDCK-MDR1 Assay):
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).
-
Seed the cells onto permeable filter supports (e.g., Transwell® plates) at a high density (e.g., 3-5 x 10⁴ cells/well for a 96-well plate).[10]
-
Allow the cells to grow and form a confluent, polarized monolayer for 4-7 days. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
A-B Transport: Add this compound (at a specified concentration, e.g., 1-10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
B-A Transport: Add this compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Inhibitor Control: To confirm P-gp specific transport, run a parallel experiment in the presence of a known P-gp inhibitor (e.g., Verapamil) in both chambers.[10]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An ER > 2 is generally considered indicative of active efflux. If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms that the compound is a P-gp substrate.
-
P-glycoprotein (P-gp) mediated efflux of this compound at the BBB.
In Situ Brain Perfusion
Principle: The in situ brain perfusion technique allows for the measurement of the rate of drug transfer from the blood into the brain, independent of systemic pharmacokinetics.[11] In this method, the blood supply to one cerebral hemisphere of an anesthetized rat is replaced with a controlled perfusion fluid containing the drug of interest for a short duration.[11][12] This allows for the calculation of the brain uptake clearance (K_in) and the permeability-surface area (PS) product, which represents the unidirectional flux across the BBB.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Expose the right common carotid artery and ligate its external branches.
-
Insert a catheter into the common carotid artery, pointing towards the brain.
-
Sever the pterygopalatine arteries and jugular veins to prevent loss of perfusate from the cerebral circulation.
-
-
Perfusion:
-
Prepare the perfusion fluid: a buffered physiological saline solution (e.g., Krebs-Ringer bicarbonate) containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Begin perfusing the solution through the carotid artery catheter at a constant flow rate (e.g., 10 mL/min) for a short, defined period (e.g., 30-120 seconds).
-
At the end of the perfusion period, decapitate the animal.
-
-
Sample Collection and Analysis:
-
Dissect the brain and collect a sample from the perfused hemisphere.
-
Homogenize the brain tissue sample.
-
Measure the concentration of this compound in the brain homogenate and in the perfusate using LC-MS/MS.
-
Measure the concentration of the vascular marker (e.g., via liquid scintillation counting).
-
-
Data Analysis:
-
Calculate the volume of distribution in the brain (Vd) using the formula:
-
Vd (mL/g) = (C_brain / C_perfusate)
-
Where C_brain is the concentration in brain tissue and C_perfusate is the concentration in the perfusion fluid.
-
-
Correct for the amount of drug remaining in the brain's vascular space.
-
Calculate the brain uptake clearance (K_in) by plotting Vd against perfusion time (T). The slope of this relationship gives K_in.
-
The permeability-surface area (PS) product is often considered equal to K_in for short perfusion times.
-
Workflow for the in situ brain perfusion experiment.
In Vivo Microdialysis
Principle: In vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the brain's interstitial fluid (ISF) of a freely moving animal.[13][14] This provides the most relevant concentration for assessing pharmacological activity, as it is the unbound drug that interacts with the target receptor.[5] A small, semi-permeable probe is implanted into a specific brain region. A physiological solution is slowly perfused through the probe, allowing extracellular molecules, including this compound, to diffuse across the membrane into the perfusate (dialysate) for collection and analysis.[13][15]
Experimental Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to a specific brain region of interest (e.g., hypothalamus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake, freely-moving animal in a microdialysis bowl.
-
Insert a microdialysis probe (with a specific molecular weight cut-off) through the guide cannula into the brain tissue.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).[13]
-
Allow the system to stabilize and collect baseline dialysate samples.
-
-
Drug Administration and Sampling:
-
Administer this compound systemically (e.g., via i.v. or p.o. route).
-
Simultaneously, draw timed blood samples (e.g., from a tail vein) to measure plasma concentrations.
-
Continuously collect dialysate samples into vials at regular intervals (e.g., every 20-30 minutes) for several hours.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.
-
Determine the unbound fraction of this compound in plasma (fu,plasma) using techniques like equilibrium dialysis.
-
-
Data Analysis:
-
Calculate the unbound brain concentration (Cu,brain) from the dialysate concentration, correcting for the in vitro recovery rate of the probe.
-
Calculate the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by fu,plasma.
-
Determine the unbound brain-to-plasma concentration ratio (Kp,uu):
-
Kp,uu = AUC_brain,unbound / AUC_plasma,unbound
-
-
Interpretation: Kp,uu is the key parameter for assessing BBB penetration.
-
Kp,uu ≈ 1 suggests penetration primarily by passive diffusion.
-
Kp,uu < 1 suggests the involvement of active efflux.
-
Kp,uu > 1 suggests active uptake into the brain.
-
-
Integrated workflow for assessing this compound's BBB penetration.
Positron Emission Tomography (PET) Imaging
Principle: PET is a non-invasive imaging technique that allows for the quantitative measurement of drug distribution and target engagement in the living brain.[16][17] This requires synthesizing a version of this compound labeled with a positron-emitting isotope (e.g., Carbon-11). Following intravenous injection, the distribution of the radiotracer in the brain is monitored over time. This technique can provide invaluable data on whether the drug not only enters the brain but also binds to its intended target, the orexin receptors.
Experimental Protocol (Rodent PET Imaging):
-
Radiosynthesis:
-
Synthesize [¹¹C]this compound using a suitable precursor and radiolabeling method.
-
-
Animal Preparation:
-
Anesthetize a mouse or rat and place it in the PET scanner.
-
A transmission scan may be performed for attenuation correction.
-
-
Radiotracer Injection and Imaging:
-
Inject a bolus of [¹¹C]this compound intravenously.
-
Acquire dynamic PET data over a period of 60-90 minutes.
-
Arterial blood sampling may be performed to obtain an input function for kinetic modeling.
-
-
Specificity Assessment (Blocking Study):
-
To confirm that the signal is specific to orexin receptors, a separate scan is performed where the animal is pre-treated with a high dose of non-radiolabeled ("cold") this compound or another orexin receptor antagonist. A significant reduction in the brain's radioactivity uptake compared to the baseline scan indicates specific binding.[17]
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) over different brain areas.
-
Generate time-activity curves (TACs) for each ROI, showing the concentration of radioactivity over time.
-
Calculate the percentage of injected dose per cubic centimeter (%ID/cc) as a measure of brain uptake.[17]
-
Use kinetic modeling to estimate parameters such as the volume of distribution (VT), which is related to receptor density.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone | PLOS One [journals.plos.org]
- 3. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 9. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Administration of Almorexant in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant (ACT-078573) is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] Orexin neuropeptides (orexin-A and orexin-B) are key regulators of wakefulness, arousal, and appetite. By blocking the signaling of orexins, this compound promotes sleep, making it a subject of interest for insomnia research and related neurological conditions. This document provides detailed application notes and protocols for the oral administration of this compound in rats for preclinical research.
Data Presentation
The following table summarizes the reported effects of this compound on the sleep-wake cycle in rats following oral administration.
| Dosage (mg/kg, p.o.) | Vehicle | Effect on Sleep-Wake Cycle in Rats | Reference |
| 30 - 300 | Not Specified | Dose-dependently increases REM and NREM sleep, and decreases wakefulness. | [1] |
| 300 | 0.25% Methylcellulose in water | Decreases alertness and increases electrophysiological indices of both non-REM and REM sleep. | [7] |
| 300 - 400 | 0.25% Methylcellulose in water | Decreased wakefulness and increased NREM and REM sleep during the dark (active) period. | [3] |
Experimental Protocols
Two primary formulations have been described in the literature for the oral administration of this compound to rats via gavage.
Formulation 1: 0.25% Methylcellulose Suspension
This formulation is suitable for suspending this compound for oral administration.
Materials:
-
This compound hydrochloride
-
Methylcellulose (e.g., 400 cP)
-
Purified water
Protocol:
-
Prepare a 0.25% (w/v) methylcellulose solution by slowly adding 0.25 g of methylcellulose to 100 mL of purified water while stirring continuously until a homogenous suspension is formed.
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the body weight of the rat. The dose should be calculated based on the free base form of this compound.
-
Weigh the calculated amount of this compound and triturate it to a fine powder.
-
Suspend the this compound powder in the 0.25% methylcellulose solution to achieve the final desired concentration for dosing. Ensure the suspension is homogenous before each administration.
-
Administer the suspension to the rat via oral gavage at the calculated volume.
Formulation 2: 20% Captisol® Solution
Captisol®, a modified cyclodextrin, can be used to enhance the solubility of compounds for oral administration.
Materials:
-
This compound
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Purified water
Protocol:
-
Prepare a 20% (w/v) Captisol® solution by dissolving 20 g of Captisol® in purified water and adjusting the final volume to 100 mL.
-
Calculate the required amount of this compound for the desired dose.
-
Dissolve the this compound in the 20% Captisol® solution to the final target concentration. Gentle warming and sonication may be used to facilitate dissolution.
-
Allow the solution to cool to room temperature before administration.
-
Administer the solution to the rat via oral gavage.
Oral Gavage Administration Protocol (General)
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
-
This compound formulation
Procedure:
-
Accurately weigh the rat to determine the correct dosing volume.
-
Gently restrain the rat, holding it in an upright position.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth to the stomach.
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period after administration for any signs of distress.
Visualizations
This compound Signaling Pathway
Caption: this compound competitively blocks Orexin-A and -B from binding to OX1 and OX2 receptors.
Experimental Workflow for Oral Administration in Rats
Caption: A typical workflow for oral this compound administration and subsequent evaluation in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of rat orexin receptors by this compound attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting unexpected results in Almorexant experiments
Welcome to the technical support center for Almorexant experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive dual orexin receptor antagonist (DORA). It exhibits high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors, blocking the binding of the endogenous neuropeptides orexin-A and orexin-B.[1][2][3] This antagonism inhibits the downstream signaling pathways normally activated by orexins, primarily leading to a decrease in wakefulness and promotion of sleep.[4] The primary signaling cascade affected is the G-protein coupled pathway, which results in a blockage of intracellular calcium mobilization.[1][2]
Q2: I am not observing the expected sleep-promoting effects of this compound in my animal model. What are the potential reasons?
Several factors could contribute to a lack of efficacy. Please consider the following:
-
Dosage and Administration: Ensure the correct dosage is being used for your specific animal model and that the administration route is appropriate. Oral gavage is a common method, and the timing of administration relative to the animal's active phase is crucial for observing sleep-promoting effects.[5][6][7]
-
Compound Stability and Solubility: this compound is typically dissolved in DMSO for in vitro studies.[8] Ensure the compound is fully dissolved and has not precipitated. For in vivo studies, appropriate vehicle selection is critical for bioavailability.
-
Animal Model: The genetic background of the animal model can influence the response to this compound. Studies have shown that the sleep-promoting effects of this compound are absent in mice lacking both OX1 and OX2 receptors, confirming its on-target mechanism.[6][9][10]
-
Experimental Conditions: Environmental factors such as light-dark cycle, temperature, and noise levels can significantly impact sleep-wake behavior in animals. Ensure that your experimental setup is optimized to minimize stress and external disturbances.
Q3: My in vitro calcium imaging assay shows no inhibition by this compound. What should I check?
-
Cell Line and Receptor Expression: Confirm that your cell line endogenously expresses or has been successfully transfected to express functional OX1 and/or OX2 receptors.
-
Orexin Agonist Concentration: The concentration of the orexin agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and that the pre-incubation time is sufficient to allow for receptor binding.
-
Assay Buffer Composition: The composition of your assay buffer, particularly the calcium concentration, can influence the results.
Q4: I am observing cataplexy-like events in my mice treated with this compound. Is this expected?
While not a typical finding in all studies, high doses of this compound, particularly when administered with a rewarding stimulus like chocolate, have been shown to induce cataplexy-like behaviors in wild-type mice.[11][12] This suggests that strong emotional stimuli may unmask this potential side effect. If you observe such events, consider the dosage and the presence of any rewarding or emotionally significant stimuli in your experimental paradigm.
Q5: Are there any known off-target effects of this compound that could confound my results?
The development of this compound for human use was discontinued due to observations of elevated liver enzymes, suggesting potential hepatic safety concerns.[13] While the sleep-promoting effects of this compound are primarily mediated through orexin receptors, it is crucial to be aware of this potential off-target effect, especially in long-term in vivo studies.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (In Vivo) | Inadequate dosage or incorrect timing of administration. | Review literature for appropriate dose ranges for your species and administer during the active phase.[5][6] |
| Poor bioavailability due to improper formulation. | Ensure proper vehicle selection and complete dissolution of this compound. | |
| Genetic background of the animal model. | Use wild-type animals with confirmed orexin receptor expression. Consider using OX1R/OX2R knockout mice as a negative control.[6][9][10] | |
| Lack of Efficacy (In Vitro) | Low or absent orexin receptor expression in the cell line. | Verify receptor expression using techniques like qPCR or Western blotting. |
| Suboptimal assay conditions (e.g., agonist/antagonist concentrations, incubation time). | Perform dose-response curves for both the orexin agonist and this compound to determine optimal concentrations. Vary pre-incubation times. | |
| High Variability in Results | Inconsistent experimental procedures. | Standardize all experimental parameters, including animal handling, dosing procedures, and environmental conditions. |
| Drug-drug interactions. | Be aware that this compound can inhibit CYP3A4, potentially affecting the metabolism of other compounds.[14] | |
| Unexpected Behavioral Effects (e.g., hyperactivity) | Paradoxical reaction (rare). | Carefully document the behavior and consider lowering the dose. Rule out other experimental confounds. |
| Off-target effects. | While the primary mechanism is on-target, consider potential unforeseen off-target effects and consult relevant literature. | |
| Evidence of Liver Toxicity | Known safety concern with this compound.[13] | In long-term studies, monitor liver enzyme levels. Consider this a potential confounding factor in your experimental interpretation. |
Experimental Protocols
In Vitro: Intracellular Calcium Imaging Assay
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Preparation:
-
Plate cells expressing orexin receptors (e.g., CHO or HEK293 cells) onto black-walled, clear-bottom 96-well plates.
-
Allow cells to adhere and grow to an appropriate confluency (typically 80-90%).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in an appropriate assay buffer (e.g., HBSS).
-
Prepare a solution of an orexin agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (e.g., EC80).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.
-
Establish a baseline fluorescence reading.
-
Add the orexin agonist to all wells (except for negative controls).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive control (orexin agonist alone).
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
In Vivo: Sleep and Locomotor Activity Assessment in Rodents
This protocol provides a general framework for assessing the effects of this compound on sleep and activity in mice or rats.
-
Animal Acclimation:
-
House animals individually in recording chambers for several days to acclimate them to the experimental environment.
-
Maintain a strict 12:12 hour light-dark cycle and provide ad libitum access to food and water.
-
-
Surgical Implantation (for EEG/EMG recording):
-
For detailed sleep analysis, surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow for a sufficient recovery period (e.g., 7-10 days) after surgery.
-
-
Compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound via oral gavage at the desired dose. The timing of administration is critical; for sleep promotion, it is typically given at the beginning of the animal's active phase (dark period).[5][6]
-
-
Data Recording:
-
Data Analysis:
-
Sleep Analysis: Manually or automatically score the EEG/EMG recordings to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Locomotor Activity Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Compare the data from this compound-treated animals to vehicle-treated controls.
-
Visualizations
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Caption: General workflow for troubleshooting unexpected results.
Caption: Logical decision tree for troubleshooting lack of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | OX Receptor | TargetMol [targetmol.com]
- 4. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of rat orexin receptors by this compound attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cegee.org [cegee.org]
- 11. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
- 13. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Almorexant Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Almorexant dosage to minimize adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] Orexin neuropeptides (Orexin-A and Orexin-B) are central to promoting and maintaining wakefulness. By blocking the binding of these neuropeptides to their receptors, this compound suppresses wakefulness and promotes sleep.[3] The interaction of orexins with their receptors typically leads to the activation of Gq or Gi proteins, which in turn stimulates various signaling pathways, including the mobilization of intracellular calcium (Ca2+).[1][4] this compound effectively blocks this Ca2+ signaling pathway.[2][4]
Q2: What are the primary adverse effects associated with this compound?
The most significant adverse effect and the primary reason for the discontinuation of its clinical development was the observation of elevated liver enzymes, raising concerns about hepatic safety.[1][5] Other commonly reported adverse events in clinical trials, particularly at higher doses, include somnolence, fatigue, headache, and nausea.[6][7][8] Muscular weakness was also noted at higher doses in some studies.[6][8]
Q3: What is the recommended starting dose for preclinical in vivo experiments?
In preclinical studies with rats, doses ranging from 30 mg/kg to 300 mg/kg have been shown to dose-dependently increase non-REM and REM sleep.[2] For studies in mice, oral doses of 50 mg/kg and higher have been demonstrated to significantly reduce locomotor activity.[9] A moderate dose of 30 mg/kg in APP/PS1 mice improved sleep duration without impairing learning and memory, whereas a high dose of 60 mg/kg did show impairment.[4] Therefore, a starting dose in the range of 30-50 mg/kg is advisable for rodent studies, with careful monitoring for behavioral changes and other adverse effects before dose escalation.
Q4: Have there been any reported drug-drug interactions with this compound?
The provided search results do not contain specific details on drug-drug interaction studies. However, as this compound is extensively metabolized, there is a potential for interactions with drugs that are strong inhibitors or inducers of cytochrome P450 enzymes. Researchers should exercise caution and consider conducting preliminary in vitro metabolism studies when co-administering this compound with other compounds.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high sedation or prolonged recovery time in animal models. | Dosage may be too high for the specific species, strain, or individual animal. | Reduce the dosage. For initial experiments, start with the lower end of the effective dose range reported in the literature (e.g., 30 mg/kg for rats) and titrate upwards. Monitor animals closely for the level and duration of sedation. |
| Inconsistent or lack of efficacy in promoting sleep. | Poor bioavailability of the formulation. Incorrect timing of administration relative to the animal's active phase. | Ensure proper formulation and administration of this compound. Consider using a vehicle that enhances solubility. Administer the compound during the active phase of the circadian cycle when endogenous orexin levels are highest.[3][10] |
| Elevated liver enzymes (e.g., ALT, AST) in blood work. | Potential hepatotoxicity, the known reason for this compound's clinical discontinuation. | This is a critical safety concern.[1][5] Immediately cease administration of this compound. Reduce the dosage in subsequent cohorts or consider alternative compounds if liver enzyme levels do not normalize. It is crucial to establish baseline liver enzyme levels before starting the experiment and monitor them regularly. |
| Observation of muscle weakness or cataplexy-like events. | High dosage affecting motor control. | Reduce the dosage. While this compound was reported not to induce cataplexy in preclinical and early clinical studies, high doses might lead to significant muscle relaxation.[3][11] Carefully observe animals for any signs of muscle weakness. |
Data on this compound Dosage and Adverse Effects
Clinical Studies in Healthy Subjects & Patients with Insomnia
| Study Population | Dosage Range | Most Frequent Adverse Events | Reference |
| Healthy Elderly Subjects | 100, 200, 400 mg (single dose) | Somnolence, fatigue, headache, nausea, muscular weakness (at 400 mg) | [6][8] |
| Healthy Male Subjects | 100, 200, 400, 1000 mg (multiple doses) | Dose-dependent increases in somnolence and other adverse events. Reduced vigilance and motor coordination at ≥400 mg. | [5][7] |
| Patients with Primary Insomnia | 100, 200 mg | Adverse events were reported to be similar to placebo. | [6][12] |
| Elderly Patients with Primary Insomnia | 25, 50, 100, 200 mg | Adverse events were similar between all this compound dose groups and placebo. | [13][14] |
Preclinical Studies
| Animal Model | Dosage Range (Oral) | Observed Effects | Reference |
| Rats | 30-300 mg/kg | Dose-dependent increase in NREM and REM sleep. | [2] |
| Mice (C57BL/6) | 50, 100, 200 mg/kg | Significant reduction in baseline locomotor activity. | [9] |
| Mice (APP/PS1) | 10, 30, 60 mg/kg | 30 mg/kg prolonged sleep without impairing memory. 60 mg/kg impaired learning and memory. | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Insomnia
This protocol is a synthesized example based on methodologies described in the literature.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Housing: Individually housed with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Experimental Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
This compound 30 mg/kg
-
This compound 100 mg/kg
-
-
Drug Administration:
-
Prepare this compound suspension fresh daily.
-
Administer orally (p.o.) via gavage at the beginning of the dark (active) phase.
-
-
Data Collection:
-
Record locomotor activity using automated activity monitors for 24 hours post-administration.
-
For more detailed sleep analysis, use electroencephalography (EEG) and electromyography (EMG) recordings to score wakefulness, NREM sleep, and REM sleep.
-
-
Outcome Measures:
-
Total sleep time in NREM and REM sleep.
-
Sleep latency (time to first episode of sustained sleep).
-
Wake after sleep onset (WASO).
-
Locomotor activity counts.
-
-
Statistical Analysis: Use ANOVA followed by post-hoc tests to compare between groups.
Protocol 2: Ascending Single-Dose Safety and Tolerability Study in Healthy Human Volunteers
This protocol is a generalized representation of early-phase clinical trial designs.
-
Study Design: Double-blind, placebo-controlled, randomized, ascending single-dose study.
-
Participants: Healthy adult volunteers with no history of sleep disorders.
-
Experimental Groups (example cohorts):
-
Cohort 1: this compound 100 mg vs. Placebo
-
Cohort 2: this compound 200 mg vs. Placebo
-
Cohort 3: this compound 400 mg vs. Placebo
-
-
Procedure:
-
Administer a single oral dose of this compound or placebo in the morning.
-
Monitor vital signs, electrocardiogram (ECG), and conduct blood draws for safety labs (including liver function tests) at baseline and regular intervals post-dose.
-
Assess pharmacodynamic effects using psychometric tests (e.g., Digit Symbol Substitution Test, psychomotor vigilance task).
-
Collect blood samples for pharmacokinetic analysis at predefined time points.
-
-
Safety Monitoring: An independent data safety monitoring board reviews the safety data from each cohort before proceeding to the next higher dose.
-
Primary Outcome: Incidence and severity of adverse events.
-
Secondary Outcomes: Pharmacokinetic parameters (Cmax, Tmax, AUC), and pharmacodynamic effects on vigilance and performance.
Visualizations
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orexin receptor antagonism: an ascending multiple-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.technion.ac.il [cris.technion.ac.il]
- 11. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Orexin Receptor Antagonist, this compound, in Elderly Patients With Primary Insomnia: A Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Almorexant batch-to-batch variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with Almorexant. A key challenge in working with any compound can be batch-to-batch variability; this guide provides troubleshooting advice to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ACT-078573) is a competitive dual orexin receptor antagonist.[1][2] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] This action inhibits the functional consequences of orexin receptor activation, such as the mobilization of intracellular Ca2+.[2] The orexin system is a key regulator of sleep and wakefulness, and by antagonizing these receptors, this compound promotes sleep.[3]
Q2: What are the binding affinities of this compound for the orexin receptors?
This compound exhibits high affinity for both OX1 and OX2 receptors, though it is slightly more potent at the OX2 receptor. The binding affinities can vary slightly depending on the experimental conditions.
| Receptor | Binding Affinity (Kd) | Binding Affinity (Ki) | IC50 |
| OX1 | 1.3 nM[1][4] | 1.3 nM[5][6] | 6.6 nM[7] |
| OX2 | 0.17 nM[1][4] | 0.17 nM[5][6] | 3.4 nM[7] |
Q3: What is the recommended storage and handling for this compound?
Proper storage and handling are critical to maintaining the integrity of each batch.
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solutions:
-
In DMSO: Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[4][5]
-
Aqueous Buffers: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer. Aqueous solutions should not be stored for more than one day.[8]
-
Q4: What are potential sources of batch-to-batch variability with this compound?
While specific data on batch-to-batch variability in research-grade this compound is limited, potential sources can be inferred from clinical development studies and general chemical principles:
-
Purity: The percentage of the active pharmaceutical ingredient (API) can vary between batches. Impurities can affect biological activity.
-
Crystal Form (Polymorphism): Different crystal forms can have different solubility and dissolution rates, which can impact bioavailability in in-vivo studies.[9]
-
Formulation: For in-vivo studies, the excipients and formulation can significantly impact absorption and pharmacokinetics.[9]
-
Handling and Storage: Improper storage can lead to degradation of the compound.
Troubleshooting Guide
Problem 1: Inconsistent results in in vitro assays (e.g., receptor binding, calcium mobilization).
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions were maintained. Prepare fresh stock solutions from powder. |
| Solubility Issues | Confirm complete dissolution of this compound in the assay buffer. The use of DMSO for initial dissolution is recommended, with the final concentration in cell experiments not exceeding 0.1%.[5] |
| Assay Conditions | Verify incubation times. This compound's selectivity for OX2R can increase with incubation time due to its slow dissociation from this receptor.[10][11] |
| Batch Purity | If possible, obtain a certificate of analysis for each batch to compare purity levels. Consider using quantitative NMR (qNMR) for an independent purity assessment.[12] |
Problem 2: Variable efficacy in in vivo animal models (e.g., sleep studies, locomotor activity).
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | The formulation of this compound can impact its absorption.[9] Ensure a consistent and appropriate vehicle is used for administration across all experiments. |
| Incorrect Dosing | Verify dose calculations and administration technique. Effective doses in animal models can range from 30-300 mg/kg orally.[1][4] |
| Metabolism Differences | Be aware of potential differences in metabolism between animal strains or species. |
| Batch-to-Batch Formulation Differences | If using a formulated version, be aware that the active pharmaceutical ingredient (API) sticking to manufacturing apparatus has been noted as an issue, potentially affecting dosage uniformity.[9] |
Experimental Protocols
1. Radioligand Receptor Binding Assay (for OX2 Receptor)
-
Objective: To determine the binding affinity of different batches of this compound.
-
Materials:
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-EMPA and varying concentrations of unlabeled this compound.[13]
-
Incubate for 90 minutes at room temperature.[14]
-
Terminate the reaction by rapid filtration through the GF/B filter plates.[14]
-
Wash the filters multiple times with ddH2O.[14]
-
Measure the bound radioactivity using a microbeta counter.[13]
-
Calculate IC50 values and convert to Ki values to determine binding affinity.[13]
-
2. In Vivo Locomotor Activity Assay
-
Objective: To assess the effect of this compound on spontaneous and orexin-induced locomotor activity.
-
Materials:
-
Procedure:
-
Habituate mice to the locomotor activity boxes for 30 minutes.[10][15]
-
Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle orally.[10]
-
Record baseline locomotor activity for a set period.
-
For orexin-induced activity, administer orexin-A via ICV injection and continue to record activity.[10][15]
-
Analyze the data to determine the effect of this compound on both baseline and orexin-stimulated locomotion.[15]
-
Visualizations
Caption: this compound's mechanism of action as a dual orexin receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | OX Receptor | TargetMol [targetmol.com]
- 6. This compound Supplier | CAS 871224-64-5| AOBIOUS [aobious.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cegee.org [cegee.org]
- 11. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
- 14. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Mitigating Almorexant's impact on next-day performance in studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of Almorexant on next-day performance.
Troubleshooting Guides
Issue: Excessive Next-Day Sedation or Performance Impairment in Preclinical Models
Question: My animal models are exhibiting significant sedation and motor impairment on the day following this compound administration. How can I mitigate this?
Answer:
-
Dose Adjustment: this compound's effects are dose-dependent. In rats, doses up to 300 mg/kg did not impair motor performance on the rotarod test. If you observe impairment, consider reducing the dose. A dose-response study is recommended to identify the optimal dose that promotes sleep without significant next-day effects.
-
Timing of Administration: Ensure that this compound is administered at the beginning of the animal's active phase (dark period for nocturnal animals) to align with the natural sleep-wake cycle. This mimics the intended clinical use for insomnia.
-
Behavioral Acclimation: Habituate the animals to the testing apparatus (e.g., rotarod, locomotor activity chambers) before the experiment to minimize stress-induced behavioral changes that could be confounded with drug effects.
-
Pharmacokinetic Assessment: Consider the pharmacokinetic profile of this compound in your specific animal model. The half-life and metabolism can vary between species, influencing the duration of action and potential for next-day residual effects.
Experimental Workflow for Preclinical Dose-Response Assessment
Best practices for long-term storage of Almorexant solutions
Technical Support Center: Almorexant Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions of this compound.[1][2] this compound is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF).[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound (hydrochloride) should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]
Q3: How should I store this compound stock solutions in DMSO?
A3: For long-term storage, this compound stock solutions in DMSO should be aliquoted and stored at -80°C, where they can be stable for up to two years.[3] For shorter periods, storage at -20°C for up to one month is also acceptable.[4][5] To avoid repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.[2][4]
Q4: How stable are this compound solutions in aqueous buffers?
A4: this compound is sparingly soluble in aqueous buffers, and it is recommended not to store aqueous solutions for more than one day.[1] For experiments requiring aqueous solutions, it is best to prepare them fresh by diluting a DMSO stock solution into the aqueous buffer of choice immediately before use.[1]
Q5: What is the solubility of this compound in common solvents?
A5: The approximate solubility of this compound (hydrochloride) is as follows:
-
1:2 solution of DMSO:PBS (pH 7.2): ~0.25 mg/mL[1]
Data Presentation: Storage Recommendations for this compound Solutions
| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Reference(s) |
| Solid (Hydrochloride) | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [3] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [4][5] |
| Working Solution | Aqueous Buffer | 4°C / Room Temperature | Not recommended for > 1 day | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | This compound has low aqueous solubility. The concentration in the final aqueous solution may be too high. | - Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (~0.25 mg/mL in a 1:2 DMSO:PBS solution).[1]- First, dissolve this compound in DMSO to create a stock solution, then dilute this stock into the aqueous buffer with vigorous mixing.[1]- For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80, or solubilizing agents like SBE-β-CD.[3][4] |
| Inconsistent experimental results with stored solutions. | The solution may have degraded due to improper storage or repeated freeze-thaw cycles. | - Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[2][4]- Ensure storage at the recommended temperature (-80°C for long-term).[3]- Prepare fresh working solutions from a stock solution for each experiment. |
| Difficulty dissolving solid this compound. | The solvent may not be appropriate, or the compound may require assistance to dissolve. | - Use recommended organic solvents like DMSO, DMF, or ethanol.[1]- Gentle warming to 37°C or sonication can aid in dissolution.[5] Purge the solvent with an inert gas before preparing the solution.[1] |
| Working solution for cell-based assays appears cloudy. | The final concentration of DMSO in the cell culture medium may be too high, or the this compound concentration may exceed its solubility in the medium. | - Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1%. If a higher concentration is necessary, a solvent control experiment should be performed.[2]- Prepare the working solution by adding the DMSO stock dropwise to the medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO
-
Sterile, amber glass or polypropylene vials
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Equilibrate the this compound hydrochloride vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride in a sterile vial.
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the appropriate volume of purged DMSO to the this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can also be applied.[5]
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -80°C for long-term storage.[3]
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol provides a common formulation for achieving a clear solution for oral (PO) or intraperitoneal (IP) administration.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
-
-
Procedure (for a final concentration of 2.5 mg/mL):
-
This protocol is for preparing a 1 mL working solution. Scale the volumes as needed.
-
To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[4]
-
Visualizations
Caption: this compound's mechanism of action as a dual orexin receptor antagonist.
References
Validation & Comparative
A Comparative Analysis of Almorexant, Suvorexant, and Lemborexant in the Treatment of Insomnia
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three dual orexin receptor antagonists—Almorexant, Suvorexant, and Lemborexant—supported by experimental data from key clinical trials.
The orexin system, a key regulator of wakefulness, has become a prime target for the development of novel insomnia treatments. Dual orexin receptor antagonists (DORAs) represent a significant advancement in this area, offering a different mechanism of action compared to traditional hypnotic agents. This guide delves into a comparative analysis of three such compounds: this compound, the first DORA to undergo extensive clinical investigation; Suvorexant, the first to receive FDA approval; and Lemborexant, a more recently approved agent. While this compound's development was discontinued due to safety concerns, its data provides a valuable benchmark for understanding the evolution of this drug class.
Efficacy Data: A Quantitative Comparison
The following tables summarize the efficacy of this compound, Suvorexant, and Lemborexant on key objective and subjective sleep parameters from their respective pivotal clinical trials. It is important to note that direct head-to-head trials for all three agents are not available due to the discontinuation of this compound. The data presented is therefore a synthesis from separate placebo-controlled studies.
Table 1: Objective Sleep Parameters (Polysomnography)
| Drug (Dosage) | Trial Identifier | Change from Baseline in Wake After Sleep Onset (WASO) (minutes) | Change from Baseline in Latency to Persistent Sleep (LPS) / Sleep Onset Latency (SOL) (minutes) | Change from Baseline in Total Sleep Time (TST) (minutes) |
| This compound (200 mg) | NCT00608985 | -26.8 (vs. placebo)[1] | Significant reduction (data not quantified in source)[1] | Significant increase (data not quantified in source)[1] |
| Suvorexant (20 mg/15 mg) | NCT01097616, NCT01097629 (Pooled) | -29.7 (vs. placebo) | -10.2 (vs. placebo) | +45.1 (vs. placebo) |
| Lemborexant (10 mg) | SUNRISE 1 (NCT02783729) | -25.4 (vs. placebo) | -21.9 (vs. placebo) | +54.3 (vs. placebo) |
| Lemborexant (5 mg) | SUNRISE 1 (NCT02783729) | -24.2 (vs. placebo) | -19.9 (vs. placebo) | +52.8 (vs. placebo) |
Table 2: Subjective Sleep Parameters (Patient-Reported)
| Drug (Dosage) | Trial Identifier | Change from Baseline in subjective Wake After Sleep Onset (sWASO) (minutes) | Change from Baseline in subjective Sleep Onset Latency (sSOL) (minutes) | Change from Baseline in subjective Total Sleep Time (sTST) (minutes) |
| This compound (200 mg) | NCT00608985 | Significant reduction (p=0.0006 vs. placebo)[1] | Significant reduction[1] | Significant increase (p<0.0001 vs. placebo)[1] |
| Suvorexant (20 mg/15 mg) | NCT01097616, NCT01097629 (Pooled) | -33.2 (vs. placebo) | -17.5 (vs. placebo) | +53.9 (vs. placebo) |
| Lemborexant (10 mg) | SUNRISE 2 (NCT02952820) | -40.8 (vs. placebo)[2] | -22.1 (vs. placebo)[2] | +50.5 (vs. placebo)[2] |
| Lemborexant (5 mg) | SUNRISE 2 (NCT02952820) | -35.2 (vs. placebo)[2] | -19.8 (vs. placebo)[2] | +44.4 (vs. placebo)[2] |
Mechanism of Action: The Orexin Signaling Pathway
This compound, Suvorexant, and Lemborexant all function as dual antagonists of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[3][4][5] Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to these receptors. By competitively blocking the binding of orexins, these drugs suppress the wake drive, thereby facilitating the initiation and maintenance of sleep.[4]
Caption: Orexin signaling pathway and the mechanism of action of dual orexin receptor antagonists.
Experimental Protocols
The efficacy data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. Below are the methodologies for the key experiments cited.
This compound: Phase 3 Trial (NCT00608985)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, active-referenced trial in adults (18-64 years) with chronic primary insomnia.[1]
-
Participants: 709 patients were randomized to receive placebo, this compound 100 mg, this compound 200 mg, or zolpidem 10 mg for 16 days.[1]
-
Primary Efficacy Assessments: Objective (polysomnography-measured) and subjective (patient-recorded) wake time after sleep onset (WASO).[1]
-
Key Secondary Endpoints: Objective and subjective total sleep time (TST), latency to persistent sleep (LPS), and latency to sleep onset.[1]
Suvorexant: Phase 3 Trials (NCT01097616 & NCT01097629)
-
Study Design: Two identical 3-month, randomized, double-blind, placebo-controlled, parallel-group trials in non-elderly (18-64 years) and elderly (≥65 years) patients with insomnia.[6]
-
Participants: A total of 2040 patients across both trials were randomized to receive placebo or suvorexant (40 mg for non-elderly, 30 mg for elderly; and 20 mg for non-elderly, 15 mg for elderly).[6]
-
Efficacy Assessments:
-
Subjective: Total sleep time (sTST) and time to sleep onset (sTSO) assessed daily via sleep diary for the first week and then at months 1 and 3.[6]
-
Objective: Wakefulness after persistent sleep onset (WASO) and latency to onset of persistent sleep (LPS) measured by polysomnography in a subset of patients at night 1, month 1, and month 3.[6]
-
Lemborexant: Phase 3 Trials (SUNRISE 1 - NCT02783729 & SUNRISE 2 - NCT02952820)
-
Study Design:
-
SUNRISE 1: A 1-month, randomized, double-blind, placebo- and active-controlled (zolpidem ER 6.25 mg) study in older adults (≥55 years) with insomnia.[2]
-
SUNRISE 2: A 12-month, randomized, double-blind, placebo-controlled (for the first 6 months) study in adults (≥18 years) with insomnia disorder.[2]
-
-
Participants:
-
SUNRISE 1: 1006 participants randomized to placebo, lemborexant 5 mg, lemborexant 10 mg, or zolpidem ER.
-
SUNRISE 2: 949 participants randomized to placebo, lemborexant 5 mg, or lemborexant 10 mg.[2]
-
-
Efficacy Assessments:
-
Objective (SUNRISE 1): Polysomnography to measure latency to persistent sleep (LPS), sleep efficiency (SE), and wake after sleep onset (WASO).
-
Subjective (Both trials): Daily electronic sleep diary to record subjective sleep onset latency (sSOL), subjective wake after sleep onset (sWASO), and subjective sleep efficiency (sSE).[2]
-
Caption: Generalized experimental workflow for the pivotal clinical trials of DORAs.
Concluding Remarks
Both Suvorexant and Lemborexant have demonstrated significant efficacy in improving sleep onset and maintenance in patients with insomnia, with a generally favorable safety profile.[7][8] Lemborexant, in some analyses, has shown a larger effect size for certain sleep onset parameters compared to Suvorexant.[9] this compound, despite its discontinuation, paved the way for the development of these newer agents by validating the orexin system as a therapeutic target for insomnia.[3] The choice between Suvorexant and Lemborexant may depend on individual patient characteristics and physician judgment. Future research, including more direct comparative studies, will further elucidate the nuanced differences between these promising therapies.
References
- 1. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Data: Almorexant vs. Zolpidem in the Treatment of Insomnia
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of insomnia therapeutics has seen a significant evolution from GABAergic modulators to novel mechanisms of action. This guide provides a detailed, data-driven comparison of almorexant, a first-in-class dual orexin receptor antagonist, and zolpidem, a widely prescribed GABA-A receptor agonist. This analysis is based on available head-to-head and placebo-controlled clinical trial data, with a focus on efficacy, safety, and cognitive performance. Of critical note, the clinical development of this compound was discontinued in January 2011 due to safety concerns, specifically observations of transient increases in liver enzymes[1].
Executive Summary
This compound, by targeting the orexin system, demonstrated efficacy in promoting and maintaining sleep. In a key clinical trial that included zolpidem as an active reference, this compound showed improvements in objective sleep parameters that were reportedly greater than those observed with zolpidem, although the trial was not designed for a direct head-to-head statistical comparison[2]. Furthermore, in a direct comparative trial focusing on cognitive effects, this compound exhibited a more favorable profile with less impairment of verbal memory, visual-motor coordination, and executive function compared to zolpidem[3][4]. However, the development of this compound was halted due to safety concerns related to liver enzyme elevations, a factor that ultimately prevented its progression to market[1][5][6][7]. Zolpidem remains a widely used hypnotic, effective in reducing sleep latency, though it is associated with a range of side effects including cognitive impairment[3][4].
Mechanism of Action
The distinct mechanisms of action of this compound and zolpidem underpin their different pharmacological profiles.
This compound: Acts as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors[1]. Orexins are neuropeptides that play a crucial role in promoting wakefulness. By blocking these receptors, this compound suppresses the wake drive, thereby facilitating the onset and maintenance of sleep.
Zolpidem: Functions as a positive allosteric modulator of the GABA-A receptor, with a preferential affinity for the α1 subunit. By enhancing the effects of the inhibitory neurotransmitter GABA, zolpidem induces sedation and hypnosis.
Signaling Pathway Diagrams
Efficacy Data
A significant clinical trial (NCT00608985) evaluated the efficacy of this compound in adults with chronic primary insomnia, with zolpidem (10 mg) included as an active reference, though the study was not powered for a direct head-to-head comparison[2][8]. The primary endpoints were objective and subjective Wake After Sleep Onset (WASO).
Table 1: Change from Baseline in Objective Sleep Parameters (Polysomnography)
| Parameter | This compound 200 mg (Change from Baseline) | Zolpidem 10 mg (Change from Baseline) | Placebo (Change from Baseline) |
| Wake After Sleep Onset (WASO) | -26.8 min (start), -19.5 min (end) | Data not explicitly stated in provided search results | Data not explicitly stated in provided search results |
| Latency to Persistent Sleep (LPS) | Significant reduction | Data not explicitly stated in provided search results | Data not explicitly stated in provided search results |
| Total Sleep Time (TST) | Significant increase | Data not explicitly stated in provided search results | Data not explicitly stated in provided search results |
Note: The available search results for the NCT00608985 trial highlight the significant effects of this compound 200 mg versus placebo but do not provide specific quantitative change-from-baseline data for the zolpidem and placebo arms in a directly comparable format[2][8]. The study did note that improvements in objective sleep parameters were greater for this compound than for zolpidem[2].
Safety and Tolerability
Table 2: Overview of Safety Findings
| Adverse Event Profile | This compound | Zolpidem |
| Common Adverse Events | Similar to placebo in some studies[2][8]. | Dizziness, drowsiness, nausea, fatigue[3]. |
| Serious Adverse Events | Transient increases in liver enzymes leading to discontinuation of development[1]. | Complex sleep behaviors (e.g., sleepwalking)[3]. |
| Next-Day Performance | No impaired next-day performance observed in the insomnia trial[2][8]. | Impaired verbal memory, visual-motor coordination, and executive function[3][4]. |
| Rebound Insomnia/Withdrawal | Not observed[2][8]. | Can occur. |
| Abuse Potential | Mild abuse potential, significantly less than zolpidem[1]. | Known abuse potential. |
Head-to-Head Cognitive Effects Study
A randomized clinical trial directly compared the acute cognitive effects of this compound (100 mg and 200 mg), zolpidem (10 mg), and placebo in healthy adults[3][4].
Experimental Protocol: Cognitive Performance Assessment
-
Design: Randomized, controlled trial.
-
Participants: Healthy, young adult, unmedicated males and females.
-
Interventions: Single dose of this compound 100 mg (N=48), this compound 200 mg (N=53), zolpidem 10 mg (N=49), and placebo (N=52).
-
Assessments: A battery of cognitive tests was administered before and after dosing to evaluate verbal memory, visual-motor coordination, and higher-order executive functions. Subjective sleepiness was also assessed.
Table 3: Summary of Cognitive Performance Outcomes
| Cognitive Domain | This compound (100 mg & 200 mg) | Zolpidem (10 mg) |
| Verbal Memory | No different from placebo | Impaired performance |
| Visual-Motor Coordination | No different from placebo | Impaired performance |
| Executive Function (Processing Speed & Inhibitory Control) | No different from placebo | Impaired performance |
| Reaction Time | Performance decrements less than zolpidem but greater than placebo on some measures | Significant impairment |
| Subjective Sleepiness | Similar to zolpidem | Similar to this compound |
Experimental Workflow and Logical Relationships
Conclusion
The clinical data for this compound presented a promising alternative to traditional hypnotics like zolpidem, with evidence for improved sleep parameters and a superior cognitive safety profile in a head-to-head comparison. However, the discovery of liver safety signals during its Phase III development led to the discontinuation of the program. This case serves as a critical reminder of the rigorous safety hurdles in drug development, even for compounds with novel and potentially advantageous mechanisms of action. For researchers and drug development professionals, the story of this compound underscores the importance of the orexin system as a therapeutic target for sleep disorders, while also highlighting the necessity for thorough long-term safety evaluations. While zolpidem remains an effective treatment for insomnia, its cognitive side effects present a clear area for improvement, a niche that newer generations of orexin antagonists and other novel hypnotics continue to explore.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. gsk.com [gsk.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant's Specificity for Orexin Receptors: A Comparative Analysis
Almorexant, a dual orexin receptor antagonist, exhibits a complex and state-dependent specificity for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. While initially characterized as a dual antagonist, kinetic studies have revealed a time-dependent increase in selectivity for OX2R, driven by its remarkably slow dissociation rate from this subtype. This guide provides a comparative analysis of this compound's binding and functional properties against other orexin antagonists, supported by experimental data and detailed protocols.
Comparative Binding Affinities of Orexin Receptor Antagonists
This compound demonstrates high affinity for both orexin receptors. Radioligand binding assays consistently show its potent interaction with both OX1R and OX2R. However, its affinity relative to other compounds and its kinetic binding properties differentiate it from other dual and selective antagonists.
Equilibrium binding studies, often utilizing [3H]-Almorexant or other radiolabeled ligands, have been employed to determine the dissociation constant (Kd) or the inhibition constant (pKi) of various antagonists. These values provide a quantitative measure of the affinity of a compound for a receptor.
| Compound | Receptor | pKi | Kd (nM) | Reference Compound |
| This compound | hOX1R | - | 1.3 | [3H]this compound |
| hOX2R | 8.0 ± 0.1 | 0.17 | [3H]this compound, [3H]-EMPA | |
| Suvorexant | hOX2R | 8.9 ± 0.2 | - | [3H]-EMPA |
| EMPA | hOX2R | 8.9 ± 0.3 | - | [3H]-EMPA |
| TCS-OX2-29 | hOX2R | 7.5 ± 0.4 | - | [3H]-EMPA |
| SB-334867 (OX1R selective) | hOX2R | 6.1 ± 0.2 | - | [3H]-EMPA |
| SB-408124 (OX1R selective) | hOX2R | 6.0 ± 0.2 | - | [3H]-EMPA |
Table 1: Comparative binding affinities of this compound and other orexin receptor antagonists. Data compiled from multiple studies.[1][2][3]
Notably, the binding kinetics of this compound are a key determinant of its functional activity. It exhibits fast association and dissociation rates at the human OX1R.[2] In stark contrast, its dissociation from the human OX2R is exceptionally slow, with a k(off) value of 0.005 min⁻¹.[1][4] This slow dissociation leads to a "pseudo-irreversible" antagonism at OX2R under certain experimental conditions.[4][5]
Functional Selectivity and In Vitro Assays
Functional assays, such as measuring intracellular calcium mobilization or inositol phosphate accumulation, provide insights into the antagonistic potency of these compounds in a cellular context. These studies have revealed that this compound's functional selectivity for OX2R increases with incubation time.[6][7][8]
Under non-equilibrium conditions (short incubation times), this compound behaves as a dual antagonist.[6][7][9] However, as the incubation time increases, its apparent potency at OX2R increases due to its slow dissociation, while its potency at OX1R remains constant.[6][7] This results in a time-dependent shift towards OX2R selectivity.
| Compound | Assay Type | Receptor | Potency (pKi/pA2) | Key Finding |
| This compound | Calcium Mobilization | hOX1R | Potency constant over time | Time-dependent selectivity for OX2R |
| hOX2R | Potency increases with incubation time | |||
| Inositol Phosphate | hOX2R | Noncompetitive-like antagonism | Slow dissociation from OX2R | |
| Suvorexant | Inositol Phosphate | hOX2R | Concentration-dependent depression of orexin-A response | Slower dissociation than EMPA |
| EMPA | Inositol Phosphate | hOX2R | Surmountable antagonism | Fast-offset antagonist |
| TCS-OX2-29 | Inositol Phosphate | hOX2R | Surmountable antagonism | Fast-offset antagonist |
Table 2: Functional characteristics of this compound and other orexin antagonists in cell-based assays.
In Vivo Specificity and Physiological Effects
In vivo studies in animal models, particularly in mice lacking one or both orexin receptors, have been instrumental in validating the specificity of this compound's actions. These studies have demonstrated that the sleep-promoting effects of this compound are primarily mediated through the blockade of OX2R.[8][9]
Key in vivo findings include:
-
This compound effectively blocks the increase in locomotor activity induced by intracerebroventricular (ICV) administration of orexin-A.[6]
-
The sleep-inducing effects of this compound are absent in mice lacking the OX2R, but are still present in mice lacking the OX1R.[8][10]
-
This compound is ineffective in mice lacking both OX1R and OX2R, confirming that its sleep-promoting effects are mediated through the orexin system.[6][7][10]
Orexin Signaling Pathways
Orexin receptors are G protein-coupled receptors (GPCRs) that modulate neuronal activity. Orexin A binds to and activates both OX1R and OX2R, while Orexin B has a higher affinity for OX2R.[11] The downstream signaling cascades are crucial for their physiological effects.
Caption: Orexin receptor signaling pathways.
Experimental Methodologies
The validation of this compound's specificity relies on a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing either human OX1R or OX2R are prepared.
-
Incubation: Membranes are incubated with a specific concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-Almorexant or [3H]-EMPA).
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound, Suvorexant) are added to the incubation mixture to compete for binding with the radioligand.
-
Equilibration: The mixture is incubated for a defined period (e.g., 30 minutes to 4 hours) to allow binding to reach equilibrium.[11]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of antagonist that inhibits 50% of specific binding), which is then used to calculate the inhibition constant (Ki).
Functional Assays (Calcium Mobilization - FLIPR)
These assays measure the ability of an antagonist to block the functional response induced by an agonist.
Protocol:
-
Cell Culture: CHO or HEK293 cells expressing either OX1R or OX2R are plated in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for different durations (e.g., 30 to 240 minutes) to assess time-dependent effects.[6][7]
-
Agonist Stimulation: The cells are then stimulated with an orexin agonist (e.g., Orexin A).
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC50 or pA2).
In Vivo Locomotor Activity Studies
These studies assess the in vivo efficacy of the antagonist in blocking orexin-mediated behaviors.
Protocol:
-
Animal Model: C57BL/6J mice are used.[6] Some studies utilize mice with genetic knockouts of OX1R, OX2R, or both.[6][7]
-
Drug Administration: this compound or vehicle is administered orally at various doses (e.g., 50, 100, 200 mg/kg).[6]
-
Orexin Challenge: After a pre-treatment period, mice receive an intracerebroventricular (ICV) injection of Orexin A or vehicle.
-
Locomotor Activity Recording: The locomotor activity of the mice is recorded using automated activity monitors.
-
Data Analysis: The total distance traveled or the number of movements is quantified and compared between treatment groups to assess the antagonistic effect of this compound on orexin-induced hyperactivity.
References
- 1. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. cegee.org [cegee.org]
- 7. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Almorexant's Pharmacokinetic Profile Against Other Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile of almorexant, a first-generation dual orexin receptor antagonist (DORA), with other notable DORAs: suvorexant, lemborexant, and daridorexant. The information presented is collated from various clinical studies and is intended to offer an objective overview supported by experimental data to inform research and drug development efforts in the field of sleep medicine.
Pharmacokinetic Profiles: A Tabular Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and its comparators. These values represent data obtained from clinical trials in healthy adult subjects and, in some cases, patients with insomnia. It is important to note that pharmacokinetic parameters can vary based on the study population, dosage, and specific experimental conditions.
| Parameter | This compound | Suvorexant | Lemborexant | Daridorexant |
| Time to Max. Concentration (Tmax) | 0.8 - 2.3 hours[1][2] | ~2 hours (range: 0.5 - 6.0 hours)[1][3] | ~1 - 3 hours[4][5][6] | ~1 - 2 hours[7][8] |
| Terminal Half-life (t½) | ~17.8 - 32 hours[1][9] | ~12 hours[1][3] | Effective: 17 - 19 hours; Terminal: ~55 hours[4][5][6] | ~8 hours[7][8] |
| Absolute Bioavailability | ~11.2% | ~62% (for 20 mg dose) | ≥ 87% | ~62%[10][11] |
| Protein Binding | Data not readily available | >99%[1][3] | ~94%[5] | ~99.7%[7][11] |
| Metabolism | Extensively metabolized (47 metabolites identified)[1] | Primarily by CYP3A, minorly by CYP2C19[1][3] | Primarily by CYP3A4, to a lesser extent by CYP3A5[5][12] | Primarily by CYP3A4[7][10][11] |
| Primary Route of Excretion | Feces (78.0%) and Urine (13.5%)[1] | Feces (~66%) and Urine (~23%)[1] | Feces (57.4%) and Urine (29.1%)[5][12] | Feces (~57%) and Urine (~28%)[7][10] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult subjects and/or patients diagnosed with primary insomnia. The general methodologies employed in these studies are outlined below.
Study Design: The studies were typically designed as single-ascending dose or multiple-ascending dose trials. In crossover designs, subjects would receive both the investigational drug and a placebo during different treatment periods, separated by a washout period.
Dosing: Oral formulations of the drugs were administered to subjects, often in a fasted state to standardize absorption conditions. In some studies, the effect of food on the pharmacokinetic profile was also investigated by administering the drug with a high-fat meal.
Sample Collection and Analysis: Blood samples were collected at predetermined time points before and after drug administration. Plasma concentrations of the parent drug and, in some cases, its major metabolites were determined using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Non-compartmental analysis was typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This included the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the terminal elimination half-life (t½).
Orexin Receptor Antagonism Signaling Pathway
The therapeutic effect of this compound and other dual orexin receptor antagonists is achieved through the competitive blockade of orexin A and orexin B neuropeptides from binding to their cognate receptors, OX1R and OX2R. This inhibition of orexin signaling suppresses the wake-promoting pathways in the brain, thereby facilitating the transition to and maintenance of sleep. The diagram below illustrates a simplified representation of the orexin signaling pathway and the point of intervention for DORAs.
Caption: Simplified orexin signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
The determination of the pharmacokinetic profile of a drug candidate like this compound follows a structured experimental workflow. This process begins with the administration of the drug to study participants and concludes with the statistical analysis of the collected data to derive the key pharmacokinetic parameters. The following diagram outlines this typical workflow.
Caption: A typical experimental workflow for determining pharmacokinetic parameters.
References
- 1. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 3. Suvorexant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single‐Dose and Multiple‐Ascending‐Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lemborexant - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single-Dose and Multiple-Ascending-Dose Phase 1 Studies in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics, safety, and efficacy of daridorexant in Japanese subjects: Results from phase 1 and 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. Population pharmacokinetic modeling of daridorexant, a novel dual orexin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daridorexant: A New Dual Orexin Receptor Antagonist for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dayvigo.com [dayvigo.com]
Almorexant vs. Selective Orexin Receptor Antagonists: A Comparative Guide for Researchers
An objective analysis of dual versus selective orexin receptor antagonism, supported by experimental data, for professionals in drug development and neuroscience research.
The discovery of the orexin neuropeptide system and its crucial role in regulating wakefulness has paved the way for a new class of sleep-modulating therapeutics: orexin receptor antagonists. Almorexant, the first dual orexin receptor antagonist (DORA) to be extensively studied in clinical trials, demonstrated the therapeutic potential of this mechanism for treating insomnia. Although its development was discontinued, it laid the groundwork for a new generation of DORAs and sparked interest in the differential roles of the two orexin receptors, OX1R and OX2R. This guide provides a detailed comparison of this compound with various selective orexin receptor antagonists, presenting key in vitro and in vivo data to inform future research and drug development.
Orexin Signaling Pathway
Orexin-A and Orexin-B, neuropeptides produced in the lateral hypothalamus, act on two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1] OX1R exhibits a higher affinity for Orexin-A, while OX2R binds both peptides with high affinity.[1] Activation of these receptors leads to the stimulation of multiple G-protein subtypes, including Gq/11, Gi/o, and Gs. The canonical pathway involves Gq activation, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in orexin-mediated neuronal excitation.
Figure 1: Simplified Orexin Signaling Pathway.
In Vitro Pharmacological Comparison
The primary distinction between this compound and selective orexin receptor antagonists lies in their binding affinities and functional potencies at OX1R and OX2R. This compound is a dual antagonist, exhibiting high affinity for both receptor subtypes.[1] In contrast, selective antagonists are designed to target either OX1R (SORA-1s) or OX2R (SORA-2s) with significantly higher potency.
| Compound | Type | Receptor | Binding Affinity (Ki/Kd, nM) | Functional Potency (IC50/pA2) | Reference |
| This compound | DORA | OX1R | 1.3 (Kd) | 6.6 nM (IC50) | [1][2] |
| OX2R | 0.17 (Kd) | 3.4 nM (IC50) | [1][2] | ||
| SB-334867 | SORA-1 | OX1R | ~39 nM (Ki) | 7.27 (pKB) | [3][4] |
| OX2R | >1000 nM (Ki) | - | [3] | ||
| EMPA | SORA-2 | OX1R | 1900 nM (IC50) | - | |
| OX2R | 1.1-2.3 nM (Kd/IC50) | 8.6-8.8 (pA2) | [5] | ||
| Suvorexant | DORA | OX1R | - | - | [6] |
| OX2R | pKi ≥ 8.0 | - | [6] | ||
| Lemborexant | DORA | OX1R | - | - | [7] |
| OX2R | - | - | [7] | ||
| Daridorexant | DORA | OX1R | - | - | [7] |
| OX2R | - | - | [7] |
Table 1: In Vitro Pharmacological Profile of Orexin Receptor Antagonists.
In Vivo Preclinical Data: Effects on Sleep Architecture
Preclinical studies in rodents have been instrumental in elucidating the roles of OX1R and OX2R in sleep regulation and the differential effects of dual versus selective antagonists.
In vivo studies in rats have shown that the dual antagonist this compound produces a more robust sleep-promoting effect compared to selective antagonists.[3] this compound significantly decreases the latency to non-REM (NREM) sleep and increases both NREM and REM sleep duration.[3] In contrast, the SORA-1, SB-334867, only induced modest increases in both NREM and REM sleep.[3] The SORA-2, EMPA, primarily increased NREM sleep at higher doses.[3] These findings suggest that antagonism of both OX1R and OX2R is more effective for promoting and maintaining sleep than blocking either receptor alone.[3]
Further studies in mice, including knockout models, have reinforced the crucial role of OX2R in sleep induction. This compound was shown to be effective in inducing sleep in wild-type and OX1R knockout mice, but not in OX2R knockout or dual knockout mice, indicating that OX2R antagonism is sufficient for its sleep-promoting effects.[8][9]
| Compound | Animal Model | Dose | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| This compound | Rat | 30-300 mg/kg | Increased | Increased | [1][3] |
| Mouse | 25-300 mg/kg | Increased | Increased | [9] | |
| SB-334867 | Rat | 3 & 30 mg/kg | Modest Increase | Modest Increase | [3] |
| EMPA | Rat | 100 mg/kg | Increased | - | [3] |
Table 2: In Vivo Effects of Orexin Antagonists on Sleep Architecture in Rodents.
Pharmacokinetic Profiles
The pharmacokinetic properties of orexin antagonists are critical for their clinical utility, influencing their onset of action and duration of effect.
| Compound | Tmax (hours) | Half-life (hours) | Reference |
| This compound | ~1.5 - 3 | ~8 - 19 | [10] |
| Suvorexant | ~2 | ~12 | [7] |
| Lemborexant | ~1 - 3 | ~17 - 19 | [7] |
| Daridorexant | ~1 - 2 | ~8 | [7] |
Table 3: Pharmacokinetic Parameters of Dual Orexin Receptor Antagonists.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Figure 2: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing either human OX1R or OX2R are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-Almorexant or a selective radioligand) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]
Calcium Flux Functional Assay (FLIPR)
This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation or inhibition.[12]
Figure 3: Calcium Flux Functional Assay Workflow.
Methodology:
-
Cell Plating: Cells stably expressing either OX1R or OX2R are plated in a multi-well microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test antagonist is added to the wells at various concentrations.
-
Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to stimulate the receptors.
-
Fluorescence Measurement: A Fluorometric Imaging Plate Reader (FLIPR) is used to monitor the change in fluorescence in real-time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) or to calculate the pA2 value from a Schild analysis.[13]
Conclusion
This compound, as a dual orexin receptor antagonist, demonstrated the viability of targeting the orexin system for the treatment of insomnia. Comparative analysis with selective antagonists reveals that while OX2R antagonism is a key driver of sleep induction, the combined blockade of both OX1R and OX2R, as seen with this compound and subsequent DORAs, appears to be more effective in promoting a comprehensive sleep profile. This guide provides a foundational comparison of these compounds, highlighting the importance of considering receptor selectivity, in vivo efficacy, and pharmacokinetic properties in the development of novel therapeutics for sleep disorders. The detailed experimental methodologies and signaling pathway diagrams offer valuable resources for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienmag.com [scienmag.com]
- 8. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cegee.org [cegee.org]
- 12. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and behavioural characterization of EMPA, a novel high-affinity, selective antagonist for the OX(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant Clinical Trials: A Comparative Meta-Analysis of Orexin Receptor Antagonists
A detailed guide for researchers and drug development professionals on the clinical trial outcomes of Almorexant, with a comparative analysis against other dual orexin receptor antagonists (DORAs).
This guide provides a comprehensive meta-analysis of the clinical trial data for this compound, a first-in-class dual orexin receptor antagonist (DORA). Developed for the treatment of insomnia, this compound's journey through clinical trials offers valuable insights into the therapeutic potential and challenges of targeting the orexin system. This document summarizes key efficacy and safety data, details experimental protocols, and compares this compound's performance with other notable DORAs, including Suvorexant, Lemborexant, and Daridorexant.
Mechanism of Action: The Orexin System
This compound functions as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is a key regulator of wakefulness, and by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B, this compound promotes sleep.[1][2][3][4][5] This mechanism of action represents a departure from traditional hypnotic agents that primarily target the GABAergic system.
Figure 1: Simplified signaling pathway of the orexin system and this compound's mechanism of action.
This compound Clinical Trial Program: An Overview
This compound underwent a clinical development program that included Phase 2 proof-of-concept studies and a Phase 3 trial program known as RESTORA (REstore normal physiological Sleep with The Orexin Receptor antagonist this compound).[6] While initial results were promising, the development was ultimately discontinued.
Discontinuation of Clinical Development
In January 2011, GlaxoSmithKline and Actelion announced the discontinuation of this compound's clinical development.[2][6][7] This decision was based on a review of the overall clinical profile and tolerability, including reports of transient increases in liver enzymes, raising concerns about its hepatic safety.[1]
Efficacy of this compound in Insomnia: Key Findings
Clinical trials consistently demonstrated this compound's efficacy in improving sleep parameters in patients with primary insomnia.
Table 1: Summary of Key Efficacy Outcomes for this compound
| Clinical Trial | Dose(s) | Primary Endpoint(s) | Key Efficacy Results | Citation(s) |
| Proof-of-Concept Study | 50, 100, 200, 400 mg | Sleep Efficiency (SE) | Dose-dependent increase in SE. At 400 mg, SE increased by 14.4% vs. placebo (p<0.001). | [8][9][10] |
| Latency to Persistent Sleep (LPS) | At 400 mg, LPS was reduced by 18 minutes vs. placebo (p=0.02). | [8][9][10] | ||
| Wake After Sleep Onset (WASO) | At 400 mg, WASO was reduced by 54 minutes vs. placebo (p<0.001). | [8][9][10] | ||
| Phase 3 (RESTORA I - NCT00608985) | 100, 200 mg | Objective WASO | At 200 mg, a significant decrease in median objective WASO vs. placebo was observed at the start (-26.8 min) and end (-19.5 min) of treatment (p<0.0001). | [11][12] |
| Subjective WASO | At 200 mg, subjective WASO also decreased over the two-week treatment period (p=0.0006). | [11][12] | ||
| Total Sleep Time (TST) | At 200 mg, both objective and subjective TST were significantly increased (p<0.0001). | [11][12] |
Comparative Efficacy: this compound vs. Other DORAs
A network meta-analysis provides a broader perspective on this compound's efficacy relative to other approved DORAs.
Table 2: Comparative Efficacy of DORAs (from Network Meta-Analysis)
| Drug & Dose | Change in Total Sleep Time (TST) from baseline (minutes) | Change in Wake After Sleep Onset (WASO) from baseline (minutes) | Change in Latency to Persistent Sleep (LPS) from baseline (minutes) | Citation(s) |
| This compound 100 mg | Significant increase, but smaller than higher doses of other DORAs. | No significant effect. | No significant results. | [13] |
| This compound 200 mg | Significant increase (SMD = 27.00). | No significant effect. | No significant results. | [13] |
| Suvorexant 20/15 mg | Significant increase. | Significant reduction (SMD = -25.29). | Significant reduction (SMD = -9.27). | [4][13][14] |
| Suvorexant 40/30 mg | Significant increase (SMD = 23.64). | - | Significant reduction (SMD = -11.63). | [4][13][14] |
| Lemborexant 5 mg | Significant increase. | Significant reduction (SMD = -24.00). | - | [8][13][15] |
| Lemborexant 10 mg | Significant increase (SMD = 22.69). | Significant reduction (SMD = -25.40). | - | [8][13][15] |
| Daridorexant 25 mg | Significant increase. | - | Significant reduction (SMD = -8.81). | [13][16][17] |
| Daridorexant 50 mg | Significant increase (SMD = 19.80). | Significant reduction (SMD = -18.32). | Significant reduction (SMD = -9.27). | [13][16][17] |
SMD: Standardized Mean Difference
Safety and Tolerability Profile
Across clinical trials, this compound was generally well-tolerated at therapeutic doses.[12][18][19] Common adverse events were dose-related and included fatigue, somnolence, and headache.[17][19] Notably, no evidence of cataplexy, a concern with orexin system modulation, was observed in human studies.[5] However, the aforementioned concerns about liver enzyme elevations ultimately led to the cessation of its development.
Experimental Protocols: A Closer Look
This compound Proof-of-Concept Study (Hoever et al., 2012)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, two-way crossover study.[9][10]
-
Intervention: Patients received single doses of this compound (400, 200, 100, or 50 mg in consecutive stages) or placebo on treatment nights at 1-week intervals.[9][10]
-
Primary Endpoint: Sleep efficiency (SE) measured by polysomnography (PSG).[9][10]
-
Secondary Endpoints: Objective latency to persistent sleep (LPS) and wake after sleep onset (WASO).[9][10]
Figure 2: Workflow of the this compound proof-of-concept clinical trial.
This compound Phase 3 Trial (RESTORA I - NCT00608985)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, active-referenced trial.[11][12]
-
Participants: 709 adults (18-64 years) with chronic primary insomnia.[11][12]
-
Intervention: Patients were randomized (1:1:1:1) to receive placebo, this compound 100 mg, this compound 200 mg, or zolpidem 10 mg (active reference) for 16 days.[11][12]
-
Primary Efficacy Assessments: Objective (polysomnography-measured) and subjective (patient-recorded) wake time after sleep onset (WASO).[11][12][20]
Comparator Pivotal Trial Protocols (General Overview)
-
Suvorexant: Phase 3 trials were typically 3-month, randomized, double-blind, placebo-controlled studies in patients with insomnia, with a 1-year extension study. Doses were often age-adjusted (e.g., 20/15 mg for non-elderly/elderly). Efficacy was assessed via subjective reports and polysomnography.[4][14]
-
Lemborexant: The SUNRISE 1 and SUNRISE 2 Phase 3 trials were pivotal. SUNRISE 1 was a 1-month, randomized, double-blind, placebo- and active-controlled (zolpidem) study in older adults. SUNRISE 2 was a 12-month study. Both assessed subjective and objective sleep parameters.[8][15]
-
Daridorexant: Two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trials assessed daridorexant (10, 25, and 50 mg) over 3 months. Primary endpoints included changes in WASO and LPS measured by polysomnography.[16][17]
Conclusion
The clinical development of this compound provided crucial proof-of-concept for the efficacy of dual orexin receptor antagonism in treating insomnia. While its journey was halted due to safety concerns, the data generated paved the way for the successful development of other DORAs. This comparative meta-analysis highlights the consistent effects of this drug class on improving sleep onset and maintenance. For researchers and drug development professionals, the story of this compound underscores the importance of a thorough evaluation of both efficacy and long-term safety in the pursuit of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. This compound, a dual orexin receptor antagonist for the treatment of insomnia. | Semantic Scholar [semanticscholar.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. gsk.com [gsk.com]
- 8. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin receptor antagonism, a new sleep-enabling paradigm: a proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neurology.org [neurology.org]
- 12. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emjreviews.com [emjreviews.com]
- 14. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
- 16. What are the approved indications for Daridorexant? [synapse.patsnap.com]
- 17. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Orexin receptor antagonism, a new sleep-promoting paradigm: an ascending single-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Almorexant: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of almorexant, a dual orexin receptor antagonist. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.
This compound Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound and its hydrochloride salt.
| Property | Value |
| Chemical Formula | C₂₉H₃₁F₃N₂O₃[1] |
| Molecular Weight | 512.6 g/mol [1] |
| CAS Number | 871224-64-5[1] |
| Form | Crystalline solid[2] |
| Solubility | Soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (DMF) (~20 mg/ml). Sparingly soluble in aqueous buffers.[2] |
| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water.[3] |
Experimental Protocols for Safe Disposal
The recommended disposal procedures for this compound are derived from established protocols for pharmaceutical waste management, taking into account the specific hazard information available for this compound. The primary methods involve incineration by a licensed waste disposal facility.
Methodology for the Disposal of Solid this compound:
-
Segregation: Unused or expired solid this compound should be segregated from other laboratory waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant hazard symbols.
-
Storage: Store the container in a designated, secure area for hazardous waste collection.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Inform them of the nature of the compound to ensure proper handling and incineration.
Methodology for the Disposal of this compound Solutions:
-
Avoid Drain Disposal: Due to its slight hazard to aquatic environments, this compound solutions should not be disposed of down the drain.[4][5]
-
Segregation: Collect all aqueous and organic solutions containing this compound in separate, appropriate waste containers.
-
Container Labeling: Clearly label the waste containers with "this compound Waste Solution" and the name of the solvent (e.g., "Ethanol," "DMSO"). Include appropriate hazard warnings.
-
Storage: Store the waste containers in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and incinerate the liquid waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
General Pharmaceutical Waste Disposal Regulations
It is imperative to comply with all local, state, and federal regulations regarding pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[6] Healthcare facilities and research laboratories are required to manage and dispose of these wastes properly, which typically involves incineration.[4][6] Flushing of pharmaceuticals is strongly discouraged to prevent water contamination.[4][5] Proper segregation and labeling of waste are crucial for ensuring safe handling and disposal.[7][8] For unused and non-hazardous pharmaceuticals, utilizing a reverse distributor for potential credit and proper disposal is a recommended practice.[4]
References
- 1. This compound | C29H31F3N2O3 | CID 23727689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. anentawaste.com [anentawaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
